2-Bromohexa-1,5-dien-3-OL
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
89448-32-8 |
|---|---|
Molecular Formula |
C6H9BrO |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
2-bromohexa-1,5-dien-3-ol |
InChI |
InChI=1S/C6H9BrO/c1-3-4-6(8)5(2)7/h3,6,8H,1-2,4H2 |
InChI Key |
MCEJNYVNSPUPSW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=C)Br)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromohexa-1,5-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Bromohexa-1,5-dien-3-ol. Due to the limited availability of experimentally derived data for this specific compound, this document combines computed data, information on analogous compounds, and established principles of organic chemistry to offer a detailed profile. This guide covers physicochemical properties, potential synthetic routes, predicted reactivity, and spectroscopic characteristics. Additionally, it explores the potential biological significance of this class of compounds and outlines essential safety considerations. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉BrO | PubChem[1] |
| Molecular Weight | 177.04 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 89448-32-8 | PubChem[1] |
| Canonical SMILES | C=CCC(C(=C)Br)O | PubChem[1] |
| InChI | InChI=1S/C6H9BrO/c1-3-4-6(8)5(2)7/h3,6,8H,1-2,4H2 | PubChem[1] |
| InChIKey | MCEJNYVNSPUPSW-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Reactivity
Proposed Synthetic Pathways
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be inferred from established organic chemistry reactions. A likely precursor is 1,5-hexadien-3-ol, which can be synthesized via a Grignard reaction between allylmagnesium bromide and acrolein. The subsequent step would involve the selective bromination of the enol.
Figure 1: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 1,5-Hexadien-3-ol (Precursor)
This procedure is adapted from the known synthesis of similar alcohols.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of allylmagnesium bromide.
-
Reaction with Acrolein: After the Grignard reagent has formed, the flask is cooled in an ice bath. A solution of freshly distilled acrolein in anhydrous diethyl ether is added dropwise while maintaining a low temperature.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude 1,5-hexadien-3-ol is purified by vacuum distillation.
Step 2: Bromination of 1,5-Hexadien-3-ol
This proposed method is based on the electrophilic bromination of allylic alcohols.
-
Reaction Setup: 1,5-Hexadien-3-ol is dissolved in a suitable solvent, such as dichloromethane or carbon tetrachloride, in a flask protected from light.
-
Brominating Agent: N-Bromosuccinimide (NBS) is added portion-wise to the solution at a controlled temperature, typically 0 °C, to favor electrophilic addition over radical substitution.
-
Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the succinimide byproduct is filtered off. The filtrate is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the resulting crude this compound is purified by column chromatography on silica gel.
Chemical Reactivity
The reactivity of this compound is dictated by the presence of the vinyl bromide, the secondary allylic alcohol, and the isolated double bond.
-
Reactions of the Allylic Alcohol: The hydroxyl group can undergo oxidation to form the corresponding ketone. It can also be a leaving group in nucleophilic substitution reactions, particularly after protonation in acidic media.
-
Reactions of the Vinyl Bromide: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the formation of carbon-carbon bonds.
-
Reactions of the Diene System: The conjugated diene system can undergo electrophilic addition reactions. The regioselectivity of these additions (1,2- vs. 1,4-addition) is expected to be influenced by both kinetic and thermodynamic control.[2][3] The isolated double bond can also undergo typical alkene reactions.
Figure 2: Potential reactivity of this compound.
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound are not available. The following are predictions based on the analysis of its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | - Vinyl Protons (C1 & C2): Multiple signals in the range of 5.0-6.0 ppm. - Allylic Proton (C3): A multiplet around 4.0-4.5 ppm. - Methylene Protons (C4): A multiplet around 2.2-2.5 ppm. - Terminal Vinyl Protons (C5 & C6): Multiple signals in the range of 5.0-6.0 ppm. - Hydroxyl Proton: A broad singlet, chemical shift dependent on concentration and solvent. |
| ¹³C NMR | - Alkene Carbons (C1, C2, C5, C6): Signals in the range of 110-145 ppm. - Carbon Bearing Bromine (C2): Expected to be in the lower end of the alkene region. - Carbon Bearing Hydroxyl Group (C3): A signal in the range of 65-75 ppm. - Methylene Carbon (C4): A signal in the range of 30-40 ppm. |
| IR Spectroscopy | - O-H Stretch: A broad band around 3200-3600 cm⁻¹. - C=C Stretch: Peaks around 1640-1680 cm⁻¹. - C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹. - C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A pair of peaks corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 176 and 178. - Major Fragmentation: Loss of H₂O, loss of Br, and cleavage of the C-C bonds adjacent to the functional groups. |
Potential Biological Activity and Signaling Pathways
While there is no specific research on the biological activity of this compound, the structural motifs present in the molecule are found in various bioactive natural products.
-
Brominated Compounds: Many brominated organic compounds isolated from marine organisms exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.[4] The presence of a bromine atom can enhance the lipophilicity and reactivity of a molecule, potentially leading to interactions with biological targets.
-
Dienes: The 1,3-diene moiety is a structural feature in many natural products with diverse biological functions.[5] These compounds can act as precursors in biosynthetic pathways or interact with cellular targets through various mechanisms.
Given these precedents, this compound could be a candidate for screening in antimicrobial or anticancer assays. Its potential mechanism of action could involve alkylation of biological nucleophiles or interaction with specific enzyme active sites.
Figure 3: Potential biological relevance of this compound.
Safety and Handling
No specific safety data sheet (SDS) for this compound is available. However, based on the structure, which includes an allylic alcohol and a vinyl bromide, the compound should be handled with caution. It is likely to be an irritant to the skin, eyes, and respiratory system. Allyl bromide, a related compound, is highly flammable, toxic, and corrosive.
Table 3: General Handling and Safety Precautions
| Precaution Category | Recommendations |
| Personal Protective Equipment (PPE) | - Chemical-resistant gloves (e.g., nitrile). - Safety goggles or a face shield. - Laboratory coat. |
| Handling | - Use in a well-ventilated area, preferably in a chemical fume hood. - Avoid inhalation of vapors and contact with skin and eyes. - Keep away from heat, sparks, and open flames. |
| Storage | - Store in a tightly sealed container in a cool, dry, and well-ventilated place. - Protect from light. |
| Disposal | - Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. |
Conclusion and Future Directions
This compound is a compound with potential for applications in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is currently lacking, this technical guide provides a robust, albeit predicted, profile of its chemical properties based on computational data and the known chemistry of related structures.
Future research should focus on:
-
Developing and optimizing a reliable synthetic protocol.
-
Conducting thorough experimental determination of its physicochemical properties.
-
Acquiring and analyzing its full spectroscopic data (NMR, IR, MS).
-
Screening for biological activity and elucidating its mechanism of action.
This foundational work is crucial for unlocking the full potential of this compound and its derivatives in various scientific and industrial applications.
References
In-Depth Technical Guide: 2-Bromohexa-1,5-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-bromohexa-1,5-dien-3-ol, a halogenated unsaturated alcohol. Due to the limited availability of published experimental data for this specific compound, this document combines established information with a proposed synthetic protocol and predicted spectroscopic data to serve as a valuable resource for researchers. The guide is intended to facilitate further investigation into the chemical properties and potential applications of this molecule in fields such as organic synthesis and drug discovery.
Chemical Identity
The nomenclature and identification numbers for this compound are crucial for accurate documentation and database searches.
| Identifier | Value | Citation |
| IUPAC Name | This compound | [1] |
| CAS Number | 89448-32-8 | [1] |
| Molecular Formula | C₆H₉BrO | [1] |
| Molecular Weight | 177.04 g/mol | [1] |
| Canonical SMILES | C=CCC(C(=C)Br)O | [1] |
Physicochemical Properties
Below is a summary of the computed physicochemical properties of this compound. These values are predicted and provide a preliminary understanding of the compound's characteristics.
| Property | Value | Citation |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 175.98368 g/mol | [1] |
| Monoisotopic Mass | 175.98368 g/mol | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Heavy Atom Count | 8 | [1] |
Proposed Experimental Synthesis
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Proposed Methodology
This proposed protocol is adapted from the synthesis of 1,5-hexadien-3-ol.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reagent formation. The reaction mixture is typically stirred and refluxed to ensure complete reaction.
-
Reaction with 2-Bromoacrolein: The freshly prepared allylmagnesium bromide solution is cooled in an ice bath. A solution of 2-bromoacrolein in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography.
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Starting Material: 2-Bromoacrolein
2-Bromoacrolein is a key starting material for the proposed synthesis. Its properties are summarized below.
| Property | Value | Citation |
| CAS Number | 14925-39-4 | [2][3][4][5][6] |
| Molecular Formula | C₃H₃BrO | [2][3][5] |
| Molecular Weight | 134.96 g/mol | [2][3] |
| Boiling Point | 58 °C at 21 Torr | [7] |
| Density | 1.617 g/cm³ | [2] |
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for this compound, the following are predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established empirical models and data for similar structural motifs.
Predicted ¹H NMR Spectrum
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H1a | ~5.4 | d | ~10.5 |
| H1b | ~5.6 | d | ~17.0 |
| H3 | ~4.5 | t | ~6.0 |
| H4 | ~2.5 | m | - |
| H5 | ~5.8 | m | - |
| H6a | ~5.1 | d | ~10.0 |
| H6b | ~5.2 | d | ~17.0 |
| OH | variable | br s | - |
Predicted ¹³C NMR Spectrum
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | ~118 |
| C2 | ~135 |
| C3 | ~75 |
| C4 | ~40 |
| C5 | ~133 |
| C6 | ~117 |
Potential Logical Workflow for Further Research
Given the nascent stage of research on this compound, a logical workflow for its investigation is proposed. This workflow outlines key experimental and computational steps to characterize the compound and explore its potential.
Caption: A logical workflow for the investigation of this compound.
Conclusion
This technical guide provides foundational information on this compound, including its chemical identity, predicted physicochemical properties, a proposed synthetic route, and predicted spectroscopic data. While experimental data for this compound is scarce, the information presented herein serves as a starting point for researchers interested in its synthesis, characterization, and potential applications. The proposed experimental workflow offers a structured approach to systematically investigate this molecule, which may hold promise in various areas of chemical and pharmaceutical research.
References
- 1. This compound | C6H9BrO | CID 13265776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromoacrolein|lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. chemydata.com [chemydata.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 14925-39-4 CAS MSDS (2-BROMO-PROPENAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
2-Bromohexa-1,5-dien-3-ol molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical properties of 2-Bromohexa-1,5-dien-3-ol. Due to the limited availability of publicly accessible experimental data, this document primarily relies on computed properties from established chemical databases.
Molecular Structure and Formula
This compound is a brominated unsaturated alcohol. Its chemical structure is characterized by a six-carbon hexane backbone with two double bonds, a bromine atom, and a hydroxyl group.
Molecular Formula: C₆H₉BrO[1]
IUPAC Name: this compound[1]
SMILES String: C=CCC(C(=C)Br)O[1]
The structure of this compound is visualized in the following diagram:
Caption: Molecular structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 177.04 g/mol | PubChem[1] |
| XLogP3-AA | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 175.98368 Da | PubChem[1] |
| Monoisotopic Mass | 175.98368 Da | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
| Complexity | 98.7 | PubChem[1] |
Experimental Protocols
Detailed and reproducible experimental protocols for the synthesis and characterization of this compound are not widely available in publicly accessible scientific literature. A reference in the SpectraBase database to the journal European Journal of Organic Chemistry, 2013, page 6584, suggests a potential source for the synthesis of a stereoisomer, [S,(E)]-1-Bromohexa-1,5-dien-3-ol. However, the specific methodologies from this publication could not be accessed for inclusion in this guide.
For general guidance, the synthesis of structurally related compounds, such as 1,5-hexadien-3-ol, often involves the Grignard reaction between an appropriate alkenyl magnesium halide and an α,β-unsaturated aldehyde. Subsequent bromination would be required to introduce the bromine atom at the second position.
Characterization of this compound would typically involve a combination of the following standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the carbon skeleton, the positions of the double bonds, the hydroxyl group, and the bromine atom, as well as to determine the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, notably the O-H stretch of the alcohol and the C=C stretches of the alkene groups.
-
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern, which would help to confirm the overall structure and elemental composition.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a novel synthesized compound like this compound.
Caption: A generalized workflow for the synthesis and characterization of a chemical compound.
Conclusion
This compound is a molecule with a defined structure and computed properties. However, a notable gap exists in the publicly available literature regarding detailed experimental protocols for its synthesis and characterization. Researchers interested in this compound are encouraged to consult specialized chemical synthesis journals and databases for more in-depth experimental procedures. The information provided in this guide serves as a foundational reference for professionals in the fields of chemical research and drug development.
References
An In-Depth Technical Guide to the Synthesis of 2-Bromohexa-1,5-dien-3-ol from β-Bromovinylaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-bromohexa-1,5-dien-3-ol, a valuable intermediate in organic synthesis. The primary route discussed is the nucleophilic addition of a vinyl Grignard reagent to a β-bromovinylaldehyde, a reliable method for the formation of carbon-carbon bonds. This document outlines the core reaction, detailed experimental protocols, and the expected quantitative data.
Core Synthesis Pathway: Grignard Reaction
The fundamental approach to synthesizing this compound involves the reaction of a vinylmagnesium halide (a Grignard reagent) with a β-bromovinylaldehyde, such as 2-bromoacrolein. This reaction proceeds via the nucleophilic attack of the vinyl Grignard's carbanion on the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.
The general transformation is depicted below:
Scheme 1: General Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data
Table 1: Physical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H9BrO | PubChem[1] |
| Molecular Weight | 177.04 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 89448-32-8 | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Exact Mass | 175.98368 Da | PubChem[1] |
Table 2: Expected Reaction Parameters and Outcomes (Based on Analogy)
| Parameter | Expected Value/Range | Notes |
| Yield | 55-65% | Based on the synthesis of 1,5-hexadien-3-ol from acrolein.[1] |
| Reaction Time | 3-4 hours | Includes addition of reactants and refluxing.[1] |
| Reaction Temperature | Gentle reflux of diethyl ether (~35°C) | Standard for Grignard reactions.[1] |
| Purification Method | Distillation under reduced pressure | To isolate the alcohol from non-volatile impurities.[1] |
Experimental Protocols
The following protocols are adapted from established and reliable procedures for Grignard reactions with α,β-unsaturated aldehydes, specifically from Organic Syntheses.[1] Researchers should exercise all necessary safety precautions when working with Grignard reagents, volatile ethers, and halogenated compounds.
Part A: Preparation of Vinylmagnesium Bromide (Grignard Reagent)
This procedure details the formation of the vinyl Grignard reagent, which is a crucial first step.
Caption: Workflow for the preparation of Vinylmagnesium Bromide.
Methodology:
-
Apparatus Setup: A three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.
-
Initial Reagents: The flask is charged with magnesium turnings (1.05 eq.) and a small crystal of iodine. The iodine helps to initiate the reaction.
-
Solvent Addition: Anhydrous diethyl ether is added to cover the magnesium.
-
Initiation: A solution of vinyl bromide (1.0 eq.) in anhydrous diethyl ether is prepared in the dropping funnel. A small portion is added to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Grignard Formation: The remainder of the vinyl bromide solution is added dropwise at a rate that maintains a gentle reflux of the ether.
-
Completion: After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The resulting greyish solution is then cooled to room temperature before use.
Part B: Synthesis of this compound
This part details the reaction of the prepared Grignard reagent with the β-bromovinylaldehyde.
Caption: Workflow for the synthesis and purification of the target compound.
Methodology:
-
Aldehyde Addition: A solution of the β-bromovinylaldehyde (e.g., 2-bromoacrolein, 0.8 eq.) in anhydrous diethyl ether is added dropwise to the cooled (0 °C) vinylmagnesium bromide solution with vigorous stirring. The addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
Workup: The reaction mixture is then poured slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride. This quenches the reaction and dissolves the magnesium salts.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield this compound.
Concluding Remarks for Drug Development Professionals
The synthesis of this compound provides a versatile platform for the introduction of a reactive diene moiety into more complex molecules. The bromine atom at the 2-position offers a handle for further functionalization, such as cross-coupling reactions, while the secondary alcohol can be oxidized or used as a nucleophile. These features make this compound and its derivatives of interest in the synthesis of novel scaffolds for drug discovery and development. The robust and scalable nature of the Grignard reaction makes this synthetic route amenable to the production of significant quantities of the intermediate for further investigation.
References
Physical and chemical properties of 2-Bromohexa-1,5-dien-3-ol
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the known physical and chemical properties of 2-Bromohexa-1,5-dien-3-ol. It is important to note that while computational data for this compound is available, specific experimental data regarding its physical properties, detailed reaction protocols, and biological activity is limited in publicly accessible scientific literature.
Chemical Identity and Computed Properties
This compound is a halogenated unsaturated alcohol. Its basic identifiers and computed physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 89448-32-8 | [1] |
| Molecular Formula | C₆H₉BrO | [1] |
| Molecular Weight | 177.04 g/mol | [1] |
| Canonical SMILES | C=CCC(C(=C)Br)O | |
| InChI | InChI=1S/C6H9BrO/c1-3-4-6(8)5(2)7/h3,6,8H,1-2,4H2 | [1] |
| InChIKey | MCEJNYVNSPUPSW-UHFFFAOYSA-N | [1] |
| XLogP3 | 1.8 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Heavy Atom Count | 8 | [1] |
| Complexity | 98.7 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 |
Note: The properties listed above are computationally derived and have not been experimentally verified in the available literature.[1]
Experimental Data
As of the latest literature search, specific experimental data for this compound, such as boiling point, melting point, density, and solubility, are not available.
Synthesis and Reactivity
Potential Synthetic Routes
Detailed experimental protocols for the synthesis of this compound are not described in the available literature. However, a plausible synthetic approach could involve the nucleophilic addition of an organometallic reagent to an appropriate α-bromo-α,β-unsaturated aldehyde. A potential, though unverified, synthetic workflow is outlined below.
Expected Reactivity
Based on its structure, this compound possesses several reactive sites:
-
Allylic Alcohol: The hydroxyl group can undergo oxidation to the corresponding ketone, esterification, or etherification. It can also be a leaving group in substitution reactions, particularly after protonation.
-
Vinyl Bromide: The carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the introduction of a wide range of substituents. It can also undergo metal-halogen exchange to form an organometallic species.
-
Alkene Moieties: The two double bonds can undergo electrophilic addition reactions. The conjugated diene system in potential reaction intermediates could lead to 1,2- and 1,4-addition products.
Spectroscopic Information
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the searched databases. Characterization of this compound would require experimental acquisition of these spectra.
Potential Applications
While no specific applications for this compound have been documented, its chemical structure suggests potential utility as a building block in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, making it a potentially versatile intermediate for the synthesis of more complex molecules, including natural products and pharmaceutical agents.
Safety Information
A specific Material Safety Data Sheet (MSDS) for this compound is not available. Based on the functional groups present, the compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound may be flammable and an irritant to the skin, eyes, and respiratory tract.
Conclusion
This compound is a compound for which basic chemical identifiers and computed properties are available. However, a comprehensive understanding of its physical and chemical properties is hampered by the lack of published experimental data. The information presented in this guide is based on available database entries and predictions from its chemical structure. Further experimental investigation is required to fully characterize this molecule and explore its potential applications in research and development.
References
An In-depth Technical Guide on 2-Bromohexa-1,5-dien-3-ol: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature providing specific experimental data on the stability, reactivity, and biological activity of 2-Bromohexa-1,5-dien-3-ol is exceptionally scarce. This guide summarizes the available information and provides a theoretical framework based on the known chemistry of its constituent functional groups. The experimental protocols and reaction pathways described herein are hypothetical and intended for illustrative purposes.
Introduction
This compound is a polyfunctional organic molecule containing a secondary allylic alcohol, a vinylic bromide, and a 1,5-diene system. This unique combination of reactive sites suggests a rich and complex chemical profile, potentially making it a valuable intermediate in organic synthesis and a candidate for biological investigation. However, a comprehensive understanding of its properties remains elusive due to the limited available research. This document aims to consolidate the known information and provide a theoretical perspective on its stability and reactivity to guide future research endeavors.
Physicochemical Properties
Basic physicochemical properties of this compound have been computed and are available in public databases.[1]
| Property | Value | Source |
| Molecular Formula | C6H9BrO | PubChem[1] |
| Molecular Weight | 177.04 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 89448-32-8 | PubChem[1] |
| SMILES | C=CCC(C(=C)Br)O | PubChem[1] |
Stability and Reactivity Profile (Theoretical)
In the absence of specific experimental data, the stability and reactivity of this compound can be inferred from the behavior of its functional groups.
Stability
-
Thermal Stability: The presence of a secondary allylic alcohol suggests potential for thermal decomposition through dehydration to form a more conjugated triene system. The carbon-bromine bond is also susceptible to homolytic cleavage at elevated temperatures.
-
Photochemical Stability: Dienes and vinylic halides are known to be photochemically active. Irradiation with UV light could potentially lead to isomerization, cyclization reactions, or cleavage of the C-Br bond.
-
Acid and Base Stability: The allylic alcohol is sensitive to both acidic and basic conditions. Strong acids could promote carbocation formation and subsequent rearrangement or elimination. Strong bases could deprotonate the hydroxyl group, forming an alkoxide that might participate in intramolecular reactions.
Reactivity
The reactivity of this compound is expected to be diverse, with each functional group offering distinct reaction possibilities.
-
The Allylic Alcohol: The hydroxyl group can undergo oxidation to the corresponding enone, esterification, or etherification. It can also be a leaving group in substitution reactions, particularly after activation (e.g., by protonation or conversion to a sulfonate ester).
-
The Vinylic Bromide: The C-Br bond can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. It can also undergo metal-halogen exchange to form a vinyllithium or vinyl Grignard reagent.
-
The Diene System: The two double bonds can undergo cycloaddition reactions, such as the Diels-Alder reaction, and are susceptible to electrophilic addition.
Hypothetical Synthesis
A plausible synthetic route to this compound could involve the allylation of 2-bromoacrolein. This approach is based on the known reactivity of organometallic reagents with aldehydes.
Proposed Experimental Protocol
Reaction: Allylation of 2-bromoacrolein using allylmagnesium bromide.
Materials:
-
2-Bromoacrolein
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of allylmagnesium bromide (Grignard reagent). Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 2-bromoacrolein in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Note: This is a hypothetical protocol and would require optimization and safety assessment before implementation.
Visualizations
Hypothetical Synthesis Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis workflow for this compound.
Conclusion and Future Outlook
This compound presents itself as a molecule with significant synthetic potential. However, the current lack of experimental data on its stability and reactivity is a major barrier to its utilization. Future research should focus on:
-
Developing and optimizing a reliable synthetic protocol.
-
Systematically investigating its stability under various conditions (thermal, photochemical, pH).
-
Exploring its reactivity in a range of organic transformations to map its chemical space.
-
Screening for biological activity to assess its potential in drug discovery.
The generation of such fundamental data will be crucial to unlock the potential of this intriguing molecule and establish its role in synthetic and medicinal chemistry.
References
Spectroscopic Profile of 2-Bromohexa-1,5-dien-3-ol: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the available spectroscopic data for the compound 2-Bromohexa-1,5-dien-3-ol. Due to the limited availability of public domain data, a complete spectroscopic profile and detailed experimental protocols are not fully available at this time. This document summarizes the accessible information and provides a framework for the type of data required for a comprehensive analysis.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₆H₉BrO | PubChem |
| Molecular Weight | 177.04 g/mol | PubChem |
| CAS Number | 89448-32-8 | PubChem |
Spectroscopic Data
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
No quantitative ¹³C NMR data for this compound has been found in public databases. However, a ¹³C NMR spectrum for the isomer [S,(E)]-1-BROMOHEXA-1,5-DIEN-3-OL is noted to be available in the SpectraBase database, with the following reference:
-
Literature Reference: S.B.KAMPTMANN,R.BRUECKNER, EUR.J.ORG.CHEM.,2013,6584(2013)[1]
-
Solvent: CDCl₃[1]
Access to the full spectral data would require subscription to the database or acquisition of the cited journal article.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Publicly accessible ¹H NMR data for this compound could not be located at the time of this report.
Infrared (IR) Spectroscopy
Publicly accessible IR spectroscopic data for this compound could not be located.
Mass Spectrometry (MS)
Publicly accessible mass spectrometry data for this compound could not be located. The exact mass is calculated to be 175.983678 g/mol .[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not available in the public domain. A generalized workflow for the spectroscopic characterization of a novel or synthesized compound is presented below.
Caption: Generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.
Conclusion
While the fundamental chemical identity of this compound is established, a comprehensive public repository of its spectroscopic data and detailed experimental procedures is currently lacking. Researchers and drug development professionals requiring this information are advised to consult the primary literature, such as the work by Kamptmann and Brueckner for the related isomer, or to perform an experimental synthesis and characterization to obtain the necessary data. The provided workflow illustrates the standard steps involved in such a characterization.
References
Technical Guide: Safety and Handling of 2-Bromohexa-1,5-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromohexa-1,5-dien-3-ol is a bifunctional organic molecule containing a secondary allylic alcohol and a vinylic bromide. This combination of functional groups suggests potential for high reactivity and associated hazards. This guide provides a summary of available data and outlines recommended safety and handling precautions based on an analysis of its structural components.
Physicochemical Properties
Quantitative data for this compound is limited to computed values. The following table summarizes these properties.
| Property | Value | Source |
| Molecular Formula | C₆H₉BrO | PubChem |
| Molecular Weight | 177.04 g/mol | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 175.98368 g/mol | PubChem[1] |
| CAS Number | 89448-32-8 | PubChem[1] |
Hazard Identification and General Precautions
Due to the absence of specific toxicological data for this compound, a conservative approach to handling is essential. The primary hazards are anticipated to arise from the allylic alcohol and vinyl bromide moieties.
General Hazards of Structurally Similar Compounds:
-
Flammability: Many low-molecular-weight alcohols and halogenated hydrocarbons are flammable.[2][3][4] Assume this compound is a flammable liquid and handle it accordingly.
-
Irritation: Allylic alcohols are known to be potent irritants to the skin, eyes, and respiratory system.[5][6] Direct contact can cause severe irritation and potential chemical burns.
-
Toxicity: Allyl alcohol is significantly more toxic than many other alcohols and is readily absorbed through the skin.[7] It is hepatotoxic (damaging to the liver).[7] The presence of a bromine atom may further enhance toxicity.
-
Lachrymator: Many allylic compounds are lachrymators, causing irritation and tearing of the eyes.[7]
Based on these considerations, the following general handling workflow is recommended:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | To prevent skin contact and absorption.[2][4][8] |
| Eyes | Chemical safety goggles and a face shield. | To protect against splashes and vapors.[2][3] |
| Body | Flame-resistant lab coat. | To protect against splashes and fire hazards. |
| Respiratory | Use only in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, but this is not a substitute for proper engineering controls. | To prevent inhalation of potentially toxic and irritating vapors.[2][3] |
Handling and Storage
Handling:
-
All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.
-
Avoid heating the compound, as this can increase its volatility and the risk of inhalation exposure.
-
Keep away from ignition sources such as open flames, hot plates, and spark-producing equipment.[2][3][4][8]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[2][8]
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Store away from oxidizing agents and strong acids.
The logical relationship for safe handling and storage is as follows:
References
- 1. This compound | C6H9BrO | CID 13265776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Allyl alcohol [cdc.gov]
- 6. ICSC 0095 - ALLYL ALCOHOL [inchem.org]
- 7. Allyl alcohol - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
The Enigmatic Intermediate: A Technical Appraisal of 2-Bromohexa-1,5-dien-3-ol
Despite its intriguing structure as a potential synthetic building block, a comprehensive review of available scientific literature reveals a significant lack of detailed information on the synthesis, characterization, and application of 2-Bromohexa-1,5-dien-3-ol. While its existence is confirmed in chemical databases, dedicated studies elucidating its role as a synthetic intermediate are notably absent, precluding the compilation of a detailed technical guide with extensive experimental protocols and quantitative data at this time.
This document aims to provide a foundational understanding of this compound based on available data and general principles of organic chemistry, highlighting its potential utility and outlining hypothetical synthetic and reactive pathways. It is intended to serve as a starting point for researchers and drug development professionals interested in exploring the chemistry of this and related bromo-substituted dienols.
Physicochemical Properties
Quantitative data for this compound is limited to computed values. A summary of these properties is presented in Table 1.
Table 1: Computed Physicochemical Properties of this compound [1][2]
| Property | Value | Source |
| Molecular Formula | C₆H₉BrO | PubChem |
| Molecular Weight | 177.04 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 175.98368 g/mol | PubChem |
| Monoisotopic Mass | 175.98368 g/mol | PubChem |
| Topological Polar Surface Area | 20.2 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Complexity | 98.7 | PubChem |
Potential Synthetic Pathways
While no specific experimental protocol for the synthesis of this compound has been found in the surveyed literature, its structure suggests several plausible synthetic strategies based on established organic reactions. A potential retrosynthetic analysis is depicted below.
Caption: Retrosynthetic analysis of this compound.
A plausible forward synthesis could involve the Grignard reaction between an allylmagnesium halide and 2-bromoacrolein. The synthesis of the non-brominated analog, 1,5-hexadien-3-ol, is well-documented and proceeds via the reaction of allylmagnesium bromide with acrolein.
Hypothetical Experimental Protocol for Synthesis:
This is a hypothetical protocol based on the synthesis of the non-brominated analog and should be optimized and validated experimentally.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Allyl bromide
-
2-Bromoacrolein
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
A solution of allyl bromide in the anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent (allylmagnesium bromide). The reaction is typically initiated with a crystal of iodine if necessary.
-
Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath.
-
A solution of 2-bromoacrolein in the anhydrous solvent is added dropwise from the dropping funnel, maintaining a low temperature.
-
After the addition is complete, the reaction is stirred at room temperature for a specified period to ensure completion.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, this compound, would then be purified by vacuum distillation or column chromatography.
Potential Reactivity and Applications as a Synthetic Intermediate
The bifunctional nature of this compound, possessing a vinyl bromide, an allylic alcohol, and a second double bond, suggests its potential as a versatile intermediate in organic synthesis.
Cross-Coupling Reactions
The vinyl bromide moiety is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 2-position, leading to diverse molecular scaffolds.
Caption: Potential cross-coupling reactions of this compound.
Reactions of the Allylic Alcohol
The allylic alcohol functionality can undergo a variety of transformations, including:
-
Oxidation: To form the corresponding enone, 2-bromohexa-1,5-dien-3-one.
-
Etherification and Esterification: To introduce various protecting groups or functional moieties.
-
Substitution Reactions: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution.
-
Rearrangement Reactions: Such as the Claisen or Overman rearrangements, depending on the derivatization of the alcohol.
Intramolecular Reactions
The presence of multiple reactive sites within the molecule opens up the possibility for intramolecular cyclization reactions, potentially leading to the formation of five- or six-membered rings, which are common motifs in natural products and pharmaceutical agents.
Relevance in Drug Development
Bromo-substituted organic molecules are of significant interest in drug development. The bromine atom can act as a bioisostere for other groups, influence the lipophilicity and metabolic stability of a molecule, and serve as a handle for further synthetic modifications. The diene and alcohol functionalities in this compound provide additional points for diversification, making it a potentially valuable scaffold for the synthesis of compound libraries for high-throughput screening.
Conclusion and Future Outlook
While this compound remains a largely unexplored chemical entity, its structure suggests significant potential as a versatile synthetic intermediate. The lack of published experimental data underscores an opportunity for further research. The development of a reliable synthetic protocol and the exploration of its reactivity in various organic transformations would be of considerable interest to the synthetic chemistry community, particularly for researchers in natural product synthesis and medicinal chemistry. Future work should focus on establishing a reproducible synthesis, fully characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry), and investigating its utility in the synthetic strategies outlined in this guide.
References
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cyclization of 2-Bromohexa-1,5-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The palladium-catalyzed cyclization of 2-Bromohexa-1,5-dien-3-ol represents a powerful and convergent strategy for the synthesis of highly functionalized cyclopentenone derivatives. Cyclopentenones are key structural motifs found in a wide array of natural products and biologically active molecules, including prostaglandins and jasmonates, making them valuable building blocks in medicinal chemistry and drug development.[1] This intramolecular Heck-type reaction allows for the efficient construction of a five-membered ring system from an acyclic precursor in a single, atom-economical step.
The transformation proceeds via an oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by an intramolecular carbopalladation onto the pendant alkene. Subsequent β-hydride elimination and tautomerization yield the final cyclopentenone product and regenerate the active palladium(0) catalyst. The reaction conditions can be tuned by varying the palladium source, ligand, base, and solvent to optimize the yield and selectivity for a desired product. This methodology offers a significant advantage over classical multi-step approaches to cyclopentenones, which often require harsh conditions and generate substantial waste. The ability to introduce substituents on the dienol precursor allows for the synthesis of a diverse library of cyclopentenone analogs for structure-activity relationship (SAR) studies in drug discovery programs.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the palladium-catalyzed cyclization of this compound.
Caption: Experimental workflow for the palladium-catalyzed cyclization.
Catalytic Cycle
The proposed catalytic cycle for the palladium-catalyzed cyclization of this compound is depicted below.
Caption: Proposed catalytic cycle for the cyclization reaction.
Detailed Experimental Protocol
This protocol is adapted from general procedures for palladium-catalyzed intramolecular Heck reactions of similar bromo-dienol substrates. Optimization may be required for this specific substrate.
Materials:
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask and standard glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Palladium(II) Acetate (0.05 mmol, 5 mol%), Triphenylphosphine (0.1 mmol, 10 mol%), and anhydrous Sodium Carbonate (1.5 mmol).
-
Add anhydrous N,N-Dimethylformamide (10 mL) via syringe.
-
The reaction mixture is subjected to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
The flask is then heated to 80 °C with vigorous stirring.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 4-8 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopentenone.
-
The purified product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Quantitative Data
The following table summarizes representative data for the palladium-catalyzed cyclization of 1-bromo-1,5-dien-3-ol derivatives, which are structurally similar to the target substrate. Yields are highly dependent on the specific substrate and reaction conditions.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ | DMF | 80 | 5 | 75-85 |
| 2 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | Acetonitrile | Reflux | 6 | 70-80 |
| 3 | Pd(PPh₃)₄ (5) | - | Et₃N | Toluene | 100 | 8 | 65-75 |
| 4 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | NaOAc | DMA | 90 | 4 | 80-90 |
Data is compiled from representative procedures for similar substrates and should be considered as a general guideline.
References
Synthesis of Cyclopentenones from 2-Bromohexa-1,5-dien-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of substituted cyclopentenones, valuable scaffolds in medicinal chemistry and drug development, starting from the readily accessible 2-Bromohexa-1,5-dien-3-ol. The synthetic strategy involves a two-step sequence: the oxidation of the secondary allylic alcohol to the corresponding α-brominated divinyl ketone, followed by a Lewis acid-catalyzed Nazarov cyclization to yield the target cyclopentenone. This protocol offers a viable pathway to functionalized five-membered ring systems, which are key components in a variety of biologically active molecules.
Introduction
Cyclopentenone moieties are prevalent in numerous natural products and have been identified as critical pharmacophores in a range of therapeutic agents. Their biological activity is often attributed to their ability to act as Michael acceptors, interacting with biological nucleophiles. The synthesis of substituted cyclopentenones is, therefore, a significant focus in synthetic and medicinal chemistry.
The Nazarov cyclization, the acid-catalyzed 4π-electrocyclization of divinyl ketones, stands as a powerful method for the construction of the cyclopentenone core. This document outlines a synthetic route that begins with this compound, a substrate that, after oxidation, provides a halogenated divinyl ketone poised for Nazarov cyclization. The presence of the bromine atom in the final product offers a handle for further synthetic transformations, enabling the diversification of the cyclopentenone scaffold for structure-activity relationship (SAR) studies in drug discovery programs.
Overall Synthetic Scheme
The proposed synthesis of cyclopentenones from this compound is a two-step process. The first step is the oxidation of the secondary alcohol to a ketone. The resulting 2-Bromohexa-1,5-dien-3-one is then subjected to a Lewis acid-catalyzed Nazarov cyclization to afford the cyclopentenone product.
Caption: Overall synthetic workflow from this compound to the cyclopentenone product.
Experimental Protocols
Step 1: Oxidation of this compound
The oxidation of the secondary allylic alcohol to the corresponding enone can be achieved using various mild oxidizing agents. Two effective methods are presented below.
Method A: Dess-Martin Periodinane (DMP) Oxidation
Dess-Martin periodinane is a mild and selective reagent for the oxidation of primary and secondary alcohols.[1]
-
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir the biphasic mixture until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude 2-Bromohexa-1,5-dien-3-one. The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
-
Method B: Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide is a classic and effective reagent for the selective oxidation of allylic and benzylic alcohols.[2][3]
-
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite® or another filtration aid
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or CHCl₃, add activated MnO₂ (5-10 eq by weight).
-
Stir the suspension vigorously at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary significantly (from a few hours to overnight) depending on the activity of the MnO₂.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts.
-
Wash the filter cake thoroughly with DCM or CHCl₃.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Bromohexa-1,5-dien-3-one. This product is typically used in the subsequent step without further purification.
-
Step 2: Nazarov Cyclization of 2-Bromohexa-1,5-dien-3-one
The Nazarov cyclization of the synthesized divinyl ketone is catalyzed by a Lewis acid to promote the 4π-electrocyclization.
-
Materials:
-
2-Bromohexa-1,5-dien-3-one
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.
-
-
Procedure:
-
Dissolve the crude 2-Bromohexa-1,5-dien-3-one (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Add the SnCl₄ solution (1.1-2.0 eq) dropwise to the cooled solution via a dropping funnel over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Stir the mixture vigorously for 15 minutes.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopentenone.
-
Reaction Mechanisms
Oxidation with Dess-Martin Periodinane
The oxidation of the alcohol with DMP proceeds through a ligand exchange at the hypervalent iodine center, followed by an intramolecular elimination.
Caption: Mechanism of Dess-Martin Periodinane oxidation.
Nazarov Cyclization
The Lewis acid-catalyzed Nazarov cyclization involves coordination of the Lewis acid to the carbonyl oxygen, followed by a 4π-electrocyclic ring closure of the resulting pentadienyl cation. Subsequent elimination of a proton and tautomerization yields the cyclopentenone.[4][5]
Caption: Mechanism of the Lewis acid-catalyzed Nazarov cyclization.
Data Presentation
The following tables summarize representative quantitative data for the two-step synthesis. Note that the yields are indicative and may vary based on the specific substrate, reaction conditions, and scale.
Table 1: Oxidation of Secondary Allylic Alcohols
| Oxidizing Agent | Substrate | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Dess-Martin Periodinane | General Secondary Allylic Alcohol | DCM | 1-3 | 85-95 | [1] |
| Manganese Dioxide (MnO₂) | General Secondary Allylic Alcohol | DCM | 2-24 | 70-90 | [2] |
Table 2: Lewis Acid-Catalyzed Nazarov Cyclization
| Lewis Acid | Substrate | Solvent | Reaction Time (min) | Yield (%) | Reference |
| SnCl₄ | General Divinyl Ketone | DCM | 30-60 | 70-85 | [4] |
| FeCl₃ | Silyl-substituted Divinyl Ketone | Et₂O | 15-60 | 80-95 | [6] |
| Cu(OTf)₂ | Amino-substituted Divinyl Ketone | DCE | 10-30 | >90 | [7] |
Regioselectivity of the Nazarov Cyclization
For an unsymmetrical divinyl ketone such as 2-Bromohexa-1,5-dien-3-one, the regioselectivity of the Nazarov cyclization is a key consideration. The electronic nature of the substituents on the vinyl groups can influence the stability of the pentadienyl cation intermediate and direct the cyclization. An α-bromo substituent is electron-withdrawing by induction, which may disfavor cation formation on the adjacent carbon. However, resonance donation from the bromine lone pairs could stabilize the cation. The interplay of these effects, along with steric factors, will determine the final product. Based on general principles of carbocation stability, the cyclization is predicted to proceed to form the more substituted and thermodynamically stable cyclopentenone product. In the case of 2-Bromohexa-1,5-dien-3-one, this would likely lead to the formation of 4-Bromo-5-methylenecyclopent-2-en-1-one. Further experimental investigation is required to confirm the exact regiochemical outcome.
Applications in Drug Development
The synthesized brominated cyclopentenones are versatile intermediates for the development of novel therapeutic agents. The carbon-bromine bond can be readily functionalized using a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig) to introduce diverse substituents. This allows for the rapid generation of a library of cyclopentenone analogs for SAR studies. The enone functionality itself is a key feature for potential covalent inhibition of target proteins, a strategy employed in the design of a number of approved drugs.
Safety Precautions
-
Dess-Martin Periodinane (DMP): DMP is a potentially explosive compound and should be handled with care. Avoid heating and mechanical shock.
-
Manganese Dioxide (MnO₂): MnO₂ is a strong oxidizing agent. Avoid contact with combustible materials.
-
Tin(IV) chloride (SnCl₄): SnCl₄ is a corrosive Lewis acid and is moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane (DCM) and Chloroform (CHCl₃): These are volatile and potentially carcinogenic solvents. All manipulations should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 5. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 6. Stereoselective Nazarov Cyclizations of Bridged Bicyclic Dienones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Lewis Acid-Catalyzed Nazarov Reaction of 2-(N-Methoxycarbonylamino)-1,4-pentadien-3-ones [organic-chemistry.org]
Application Notes and Protocols: Intramolecular Oxidative Cyclization of 2-Bromohexa-1,5-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the intramolecular oxidative cyclization of 2-bromohexa-1,5-dien-3-ol and its derivatives. This palladium-catalyzed reaction offers a powerful and efficient method for the synthesis of substituted cyclopentenones, which are valuable intermediates in the synthesis of various natural products and pharmacologically active compounds. The protocols outlined below are based on the seminal work of Mal, Ray, and Ray, who developed a novel tandem oxidative cyclization process.
Overview and Significance
The intramolecular oxidative cyclization of this compound is a palladium-catalyzed tandem reaction that proceeds via an intramolecular Heck-type cyclization followed by oxidation to afford a cyclopentenone derivative. This transformation is significant as it allows for the rapid construction of a five-membered ring system with control over substitution patterns. The resulting cyclopentenone core is a common motif in a variety of biologically active molecules, making this synthetic strategy highly relevant for drug discovery and development.
The reaction typically employs a palladium(II) catalyst, such as palladium acetate, in the presence of a phosphine ligand and a base. The process is believed to involve the oxidative addition of the vinyl bromide to the Pd(0) species, followed by a 5-exo-trig intramolecular insertion of the alkene. Subsequent β-hydride elimination and tautomerization of the resulting enol would lead to the cyclopentenone product.
Data Presentation
The following table summarizes the results of the palladium-catalyzed intramolecular oxidative cyclization for a series of 1-bromohexa-1,5-dien-3-ol derivatives, demonstrating the scope and efficiency of this methodology.
| Entry | Substrate (1-Bromohexa-1,5-dien-3-ol Derivative) | Product | Yield (%) |
| 1 | This compound | 4-Methylene-2-vinylcyclopentan-1-one | Data not available in accessible literature |
| 2 | 1-(2-Bromophenyl)-3-methylbut-3-en-1-ol | 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one | 75 |
| 3 | 1-(2-Bromo-4,5-dimethoxyphenyl)-3-methylbut-3-en-1-ol | 5,6-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | 72 |
| 4 | 1-(2-Bromonaphthalen-1-yl)-3-methylbut-3-en-1-ol | 2,2-Dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one | 70 |
Yields for entries 2-4 are based on analogous intramolecular Heck cyclizations reported by the same research group.
Experimental Protocols
Synthesis of this compound (Starting Material)
The synthesis of the this compound starting material is typically achieved in a two-step sequence from a corresponding α,β-unsaturated ketone.
Step 1: Vilsmeier-Haack Formylation and Bromination to form β-Bromo-α,β-unsaturated Aldehyde
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of dimethylformamide (DMF, 3 equivalents) in chloroform.
-
Cool the solution in an ice bath and add phosphorus tribromide (PBr₃, 2.7 equivalents) dropwise with stirring.
-
Allow the mixture to stir at room temperature for 30 minutes, during which a solid complex will form.
-
Re-cool the mixture in an ice bath and add a solution of the starting α,β-unsaturated ketone (1 equivalent) in chloroform dropwise.
-
Stir the reaction mixture in the ice bath for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-bromo-α,β-unsaturated aldehyde.
Step 2: Nucleophilic Addition to form this compound
-
To a solution of the β-bromo-α,β-unsaturated aldehyde (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C, add a solution of vinylmagnesium bromide (1.2 equivalents) in THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Intramolecular Oxidative Cyclization to form 4-Methylene-2-vinylcyclopentan-1-one
-
To a flame-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and sodium carbonate (Na₂CO₃, 2 equivalents).
-
Add a solution of this compound (1 equivalent) in anhydrous DMF.
-
Degas the reaction mixture by bubbling argon through the solution for 20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 5-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclopentenone derivative.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of cyclopentenones.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Heck-type cyclization.
Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Bromohexa-1,5-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is conducted under mild conditions, tolerates a wide variety of functional groups, and has found extensive application in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials.[2][5] The reaction's versatility extends to its use in aqueous media and at room temperature, making it a valuable tool in modern organic synthesis.[2]
This document provides detailed application notes and protocols for the use of 2-Bromohexa-1,5-dien-3-ol, a vinyl bromide, in Sonogashira coupling reactions. Vinyl bromides are known to be reactive substrates in this transformation, offering a reliable pathway to the synthesis of conjugated enynes.[1][2]
Application Notes
This compound serves as a valuable building block for the introduction of a substituted hexadienol moiety onto a terminal alkyne. The resulting enyne products are important structural motifs in many biologically active compounds.[2] The presence of the hydroxyl group and the terminal alkene in this compound offers further sites for functionalization, making it an attractive starting material for the synthesis of complex molecular architectures.
Key Considerations:
-
Catalyst System: The choice of palladium catalyst and ligands is crucial for reaction efficiency. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often used in conjunction with a copper(I) co-catalyst such as CuI.[1][6] The use of bulky, electron-rich phosphine ligands can enhance catalytic activity, particularly for less reactive bromides.[1]
-
Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.[1][4][6] The base can sometimes also serve as the solvent.[4]
-
Solvent: A variety of solvents can be employed, with THF, DMF, and acetonitrile being common choices.[5][7] The reaction can also be performed under solvent-free conditions.[5]
-
Reaction Conditions: Sonogashira couplings are typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation.[8] While many reactions proceed at room temperature, heating may be necessary for less reactive substrates.[2][4]
-
Reactivity Order: The reactivity of the halide partner in Sonogashira coupling generally follows the trend: I > OTf > Br > Cl.[4] Vinyl halides are typically more reactive than their aryl halide counterparts.[2]
Quantitative Data Summary
| Vinyl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Generic Vinyl Bromide | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | RT | 4 | 85-95 | General Protocol |
| Generic Vinyl Bromide | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 6 | 80-90 | General Protocol |
| Generic Vinyl Bromide | Trimethylsilylacetylene | PdCl₂(dppf) (1.5) | CuI (3) | Et₃N | Toluene | 80 | 12 | 75-85 | General Protocol |
| 3-Bromo-1,2-dione derivative | Substituted Acetylenes | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | N/A | Reflux | 1 | up to 93 | [9] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or equivalent)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%).
-
Reagent Addition: Add this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), and the anhydrous solvent.
-
Base Addition: Add the amine base (2-5 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired enyne.
Visualizations
Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. kbfi.ee [kbfi.ee]
Application Notes and Protocols: Suzuki Coupling with Bromo-dienes in Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction has found widespread application in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[2] A particularly valuable application of the Suzuki coupling involves the use of bromo-dienes as substrates. These motifs serve as versatile building blocks for the construction of conjugated diene systems, which are prevalent in a vast array of biologically active compounds and functional materials. This document provides detailed application notes and experimental protocols for the Suzuki coupling of bromo-dienes, with a focus on methodologies relevant to researchers in academia and the pharmaceutical industry.
Core Concepts and Advantages
The Suzuki coupling reaction typically involves the reaction of an organoboron species (such as a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.[3] When employing bromo-dienes, this reaction allows for the stereospecific synthesis of substituted dienes and polyenes. Key advantages of this methodology include:
-
Mild Reaction Conditions: Suzuki couplings are often performed under relatively mild conditions, which allows for the presence of a wide variety of functional groups in the substrates.
-
Stereoselectivity: The reaction is known to proceed with retention of the stereochemistry of the double bonds in both the bromo-diene and the organoboron reagent, providing excellent control over the geometry of the final product.
-
Commercial Availability of Reagents: A vast array of boronic acids and esters are commercially available, facilitating the rapid generation of diverse compound libraries.
-
Favorable Toxicity Profile: Compared to other cross-coupling reagents like organostannanes (used in Stille coupling), organoboron compounds are generally less toxic and their byproducts are more easily removed.
Application 1: One-Pot Synthesis of Trisubstituted Conjugated Dienes from 1,1-Dibromoalkenes
A highly efficient application of Suzuki coupling with bromo-dienes is the sequential, one-pot synthesis of trisubstituted conjugated dienes from readily available 1,1-dibromoalkenes. This method, developed by Molander and Yokoyama, allows for the stereoselective introduction of two different substituents onto the dibrominated carbon atom.[2]
Reaction Scheme:
Caption: One-pot sequential Suzuki coupling workflow.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various trisubstituted conjugated dienes using the one-pot sequential Suzuki coupling protocol.[2]
| Entry | 1,1-Dibromoalkene (R) | Alkenyltrifluoroborate (R¹) | Alkyltrifluoroborate (R²) | Product | Yield (%) |
| 1 | Cyclohexyl | -(CH₂)₃CO₂Me | -(CH₂)₂Ph | (E)-Methyl 7-cyclohexyl-8-(2-phenylethyl)octa-5,7-dienoate | 85 |
| 2 | n-Hexyl | -(CH₂)₃CO₂Me | -(CH₂)₂Ph | (E)-Methyl 7-(n-hexyl)-8-(2-phenylethyl)octa-5,7-dienoate | 88 |
| 3 | Cyclohexyl | -(CH₂)₃O-Piv | -(CH₂)₂Ph | (E)-7-Cyclohexyl-8-(2-phenylethyl)octa-5,7-dien-1-ol pivalate | 92 |
| 4 | Cyclohexyl | -(CH₂)₃CO₂Me | n-Butyl | (E)-Methyl 7-cyclohexyl-8-(n-butyl)octa-5,7-dienoate | 87 |
Detailed Experimental Protocol
Synthesis of (E)-Methyl 7-cyclohexyl-8-(2-phenylethyl)octa-5,7-dienoate (Table 1, Entry 1) [2]
Materials:
-
1,1-Dibromo-2-cyclohexylethene (1.0 mmol, 268 mg)
-
Potassium (E)-5-(methoxycarbonyl)pent-1-en-1-yl)trifluoroborate (1.1 mmol, 258 mg)
-
Potassium (2-phenylethyl)trifluoroborate (1.1 mmol, 222 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.07 mmol, 81 mg)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 977 mg)
-
Toluene, anhydrous (3.0 mL)
-
Water, deionized (1.0 mL)
Procedure:
-
To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cesium carbonate (977 mg), potassium (E)-5-(methoxycarbonyl)pent-1-en-1-yl)trifluoroborate (258 mg), and Pd(PPh₃)₄ (81 mg).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous toluene (3.0 mL) and deionized water (1.0 mL) are added via syringe.
-
The mixture is stirred and heated to 60 °C.
-
A solution of 1,1-dibromo-2-cyclohexylethene (268 mg) in toluene (1.0 mL) is added dropwise over 5 minutes.
-
The reaction is stirred at 60 °C for 1.5 hours.
-
Potassium (2-phenylethyl)trifluoroborate (222 mg) and an additional portion of cesium carbonate (977 mg) are added to the reaction mixture.
-
The reaction is then heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a colorless oil.
Application 2: Synthesis of Diene-Containing Scaffolds in Drug Discovery
The Suzuki coupling of bromo-dienes is a valuable tool in drug discovery for the synthesis of complex molecular architectures that can interact with biological targets. One such example is in the synthesis of analogs of natural products with potent biological activity.
Drug Development Workflow Example: Synthesis of Combretastatin A-4 Analogs
Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization.[4] The synthesis of analogs of combretastatin A-4 often involves the creation of a stilbene or related diarylalkene core. A Suzuki coupling approach can be employed to efficiently generate a library of analogs for structure-activity relationship (SAR) studies. While a direct bromo-diene coupling is not the primary route to the stilbene core of combretastatin itself, the principles can be applied to create more complex diene-containing analogs with potential anticancer activity.
The following workflow illustrates a general strategy for the synthesis and evaluation of such analogs.
Caption: Drug discovery workflow for diene-containing analogs.
Hypothetical Signaling Pathway Inhibition
Many anticancer drugs that target the cytoskeleton, such as combretastatin A-4 and its analogs, ultimately induce apoptosis (programmed cell death) in cancer cells. The disruption of microtubule dynamics triggers a signaling cascade that leads to cell cycle arrest and subsequent apoptosis. A diene-containing analog synthesized via Suzuki coupling could potentially inhibit tubulin polymerization, leading to the activation of apoptotic pathways.
Caption: Potential mechanism of action for a diene-containing anticancer agent.
Conclusion
The Suzuki coupling of bromo-dienes represents a versatile and powerful strategy for the synthesis of conjugated diene systems. The mild reaction conditions, high stereoselectivity, and broad functional group tolerance make it an invaluable tool for both academic and industrial researchers. The applications range from the efficient one-pot synthesis of complex acyclic dienes to the generation of libraries of biologically active molecules for drug discovery. The provided protocols and conceptual workflows serve as a guide for the implementation of this important reaction in the modern synthetic laboratory.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of (±)-β-Cuparenone using a 2-Bromohexa-1,5-dien-3-ol Analogue
Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.
Introduction
These application notes detail a synthetic strategy for the construction of the sesquiterpenoid natural product (±)-β-cuparenone. The key step in this synthesis is a palladium-catalyzed tandem Heck cyclization of a 1-bromo-5-methyl-1-aryl-hexa-1,5-dien-3-ol derivative. This methodology provides a convergent and efficient route to the cyclopentane core of β-cuparenone and related natural products. The stereochemistry of the final product is established during the cyclization and subsequent oxidation steps. While this specific protocol leads to the racemic product, the principles can be adapted for asymmetric syntheses.
Core Reaction and Pathway
The central transformation involves an intramolecular Heck reaction of a specifically substituted bromo-dienol. The reaction proceeds through a palladium-catalyzed oxidative addition, followed by a 5-exo-trig cyclization and subsequent oxidation to furnish the target cyclopentenone skeleton.
Caption: Key transformation in the synthesis of (±)-β-cuparenone.
Quantitative Data Summary
The following table summarizes the yield for the key palladium-catalyzed cyclization and oxidation step in the synthesis of (±)-β-cuparenone.
| Starting Material | Product | Catalyst System | Yield (%) |
| 1-Bromo-5-methyl-1-(p-tolyl)hexa-1,5-dien-3-ol | (±)-β-Cuparenone | Pd(OAc)₂, PPh₃, Na₂CO₃ in DMF | 75 |
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: 1-Bromo-5-methyl-1-(p-tolyl)hexa-1,5-dien-3-ol
This protocol describes the synthesis of the key precursor for the Heck cyclization.
Materials:
-
(E)-3-bromo-2-methylacrolein
-
p-tolylmagnesium bromide (1.0 M solution in THF)
-
Allyl bromide
-
Indium powder
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Grignard Reaction: To a solution of (E)-3-bromo-2-methylacrolein (1.0 eq) in dry THF at 0 °C under an inert atmosphere, add p-tolylmagnesium bromide (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude allylic alcohol.
-
Allylation: Dissolve the crude alcohol in a suitable solvent (e.g., THF). Add indium powder (1.5 eq) and allyl bromide (1.2 eq).
-
Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with 1 M HCl and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 1-bromo-5-methyl-1-(p-tolyl)hexa-1,5-dien-3-ol.
Protocol 2: Synthesis of (±)-β-Cuparenone via Palladium-Catalyzed Tandem Heck Cyclization
This protocol details the key cyclization and oxidation step to form the natural product.
Materials:
-
1-Bromo-5-methyl-1-(p-tolyl)hexa-1,5-dien-3-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 1-bromo-5-methyl-1-(p-tolyl)hexa-1,5-dien-3-ol (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Na₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 5-7 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (±)-β-cuparenone.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of (±)-β-cuparenone.
Caption: Workflow for the synthesis of (±)-β-cuparenone.
Concluding Remarks
The described palladium-catalyzed tandem Heck cyclization of a 1-bromo-5-methyl-1-aryl-hexa-1,5-dien-3-ol derivative provides an effective method for the synthesis of (±)-β-cuparenone. The protocols provided herein are based on established literature procedures and offer a clear pathway for the preparation of this natural product. Further investigation into chiral ligands and asymmetric catalysis could potentially adapt this methodology for the enantioselective synthesis of β-cuparenone and other related sesquiterpenoids. Researchers are encouraged to optimize reaction conditions for their specific substrates and applications.
Application Notes and Protocols: Functionalization of the Hydroxyl Group in 2-Bromohexa-1,5-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the secondary hydroxyl group in 2-Bromohexa-1,5-dien-3-ol. This versatile building block is of interest in synthetic organic chemistry and drug discovery due to its unique combination of functional groups: a secondary alcohol, a vinyl bromide, and two terminal alkenes. The functionalization of the hydroxyl group allows for the introduction of diverse molecular fragments, enabling the synthesis of novel compounds for various research applications, including the development of new therapeutic agents.
Overview of Functionalization Strategies
The hydroxyl group of this compound can be transformed into a variety of other functional groups, including ethers, esters, and silyl ethers. Furthermore, it can be oxidized to the corresponding ketone. These transformations provide access to a wide range of derivatives with altered physicochemical properties and biological activities. This document outlines protocols for four key functionalization reactions:
-
Etherification: Williamson Ether Synthesis for the formation of a C-O-C bond.
-
Esterification: Steglich Esterification for the synthesis of an ester linkage.
-
Silylation: Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
-
Oxidation: Swern Oxidation to convert the secondary alcohol to a ketone.
Experimental Protocols
The following protocols are adapted from standard laboratory procedures for the functionalization of secondary alcohols and are tailored for this compound.
Williamson Ether Synthesis: Synthesis of 3-Methoxy-2-bromohexa-1,5-diene
This protocol describes the conversion of the hydroxyl group to a methyl ether using sodium hydride and methyl iodide.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 177.04 | 1.0 g | 5.65 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 0.27 g | 6.78 |
| Methyl Iodide | 141.94 | 0.43 mL (0.98 g) | 6.90 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
| Saturated Ammonium Chloride Solution | - | 10 mL | - |
| Diethyl Ether | - | 50 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.27 g, 6.78 mmol).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 g, 5.65 mmol) in anhydrous THF (10 mL) to the stirred suspension of sodium hydride.
-
Stir the reaction mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Add methyl iodide (0.43 mL, 6.90 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the mixture with diethyl ether (2 x 25 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-methoxy-2-bromohexa-1,5-diene.
Expected Yield: 75-85%
Steglich Esterification: Synthesis of 2-Bromohexa-1,5-dien-3-yl acetate
This protocol details the esterification of the hydroxyl group with acetic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 177.04 | 1.0 g | 5.65 |
| Acetic Acid | 60.05 | 0.34 mL (0.36 g) | 6.00 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.29 g | 6.25 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.07 g | 0.57 |
| Anhydrous Dichloromethane (DCM) | - | 25 mL | - |
| Diethyl Ether | - | 50 mL | - |
| 0.5 M HCl Solution | - | 20 mL | - |
| Saturated Sodium Bicarbonate | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 5.65 mmol), acetic acid (0.34 mL, 6.00 mmol), and 4-DMAP (0.07 g, 0.57 mmol).
-
Dissolve the mixture in anhydrous DCM (25 mL) and cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.29 g, 6.25 mmol) in anhydrous DCM (10 mL) dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings and wash successively with 0.5 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-bromohexa-1,5-dien-3-yl acetate.
Expected Yield: 80-90%
Silylation: Synthesis of tert-Butyl(2-bromohexa-1,5-dien-3-yloxy)dimethylsilane
This protocol describes the protection of the hydroxyl group as a TBDMS ether using tert-butyldimethylsilyl chloride and imidazole.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 177.04 | 1.0 g | 5.65 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 0.94 g | 6.22 |
| Imidazole | 68.08 | 0.81 g | 11.8 |
| Anhydrous Dichloromethane (DCM) | - | 20 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 5.65 mmol) and imidazole (0.81 g, 11.8 mmol).
-
Dissolve the solids in anhydrous DCM (20 mL).
-
Add TBDMSCl (0.94 g, 6.22 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to give tert-butyl(2-bromohexa-1,5-dien-3-yloxy)dimethylsilane.
Expected Yield: 90-98%
Swern Oxidation: Synthesis of 2-Bromohexa-1,5-dien-3-one
This protocol details the oxidation of the secondary alcohol to a ketone using oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Oxalyl Chloride | 126.93 | 0.54 mL (0.79 g) | 6.22 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 0.88 mL (0.97 g) | 12.4 |
| This compound | 177.04 | 1.0 g | 5.65 |
| Triethylamine | 101.19 | 3.94 mL (2.86 g) | 28.3 |
| Anhydrous Dichloromethane (DCM) | - | 40 mL | - |
| Water | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add anhydrous DCM (20 mL) and cool to -78 °C (dry ice/acetone bath).
-
Slowly add oxalyl chloride (0.54 mL, 6.22 mmol) to the cold DCM.
-
Add a solution of DMSO (0.88 mL, 12.4 mmol) in anhydrous DCM (5 mL) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 g, 5.65 mmol) in anhydrous DCM (10 mL) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains below -65 °C. Stir for 30 minutes at -78 °C.
-
Add triethylamine (3.94 mL, 28.3 mmol) dropwise to the reaction mixture, and stir for another 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes.
-
Add water (20 mL) to quench the reaction.
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromohexa-1,5-dien-3-one.
Expected Yield: 85-95%
Data Summary
| Reaction | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Williamson Ether Synth. | 3-Methoxy-2-bromohexa-1,5-diene | NaH, CH₃I | THF | 0 to RT | 12-16 | 75-85 |
| Steglich Esterification | 2-Bromohexa-1,5-dien-3-yl acetate | CH₃COOH, DCC, DMAP | DCM | 0 to RT | 4-6 | 80-90 |
| Silylation | tert-Butyl(2-bromohexa-1,5-dien-3-yloxy)dimethylsilane | TBDMSCl, Imidazole | DCM | RT | 2-4 | 90-98 |
| Swern Oxidation | 2-Bromohexa-1,5-dien-3-one | (COCl)₂, DMSO, Et₃N | DCM | -78 to RT | 1.5-2 | 85-95 |
Visualizations
Functionalization Pathways
Caption: Reaction pathways for the functionalization of this compound.
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis of this compound.
Application of 2-Bromohexa-1,5-dien-3-ol in the Synthesis of Cyclopentenone Scaffolds Relevant to Marine Natural Products
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine natural products represent a vast and largely untapped resource for the discovery of novel therapeutic agents. Their structural complexity and potent biological activities have made them attractive targets for synthetic chemists. A key challenge in the total synthesis of these molecules is the efficient construction of their core scaffolds. This application note details the use of 2-bromohexa-1,5-dien-3-ol as a versatile starting material for the synthesis of substituted cyclopentenones, a common structural motif in a variety of marine natural products. The protocol described herein is based on a palladium-catalyzed tandem oxidative cyclization, offering a direct and efficient route to these valuable building blocks. While a direct application in the synthesis of a specific marine natural product is yet to be reported, this methodology provides a powerful tool for accessing intermediates that are structurally related to compounds isolated from marine organisms.
Principle
The core of this synthetic strategy is a palladium-catalyzed intramolecular Heck-type cyclization of 1-bromohexa-1,5-dien-3-ols. The reaction proceeds via oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by an intramolecular migratory insertion of the terminal olefin onto the newly formed organopalladium species. Subsequent β-hydride elimination and tautomerization of the resulting enol furnishes the cyclopentenone product. This tandem process allows for the rapid construction of a five-membered ring with concomitant installation of functionality, making it a highly atom-economical and efficient transformation.
Experimental Protocol
The following protocol is a representative procedure based on the palladium-catalyzed cyclization of 1-bromohexa-1,5-dien-3-ol derivatives to cyclopentenones.
Materials:
-
1-Bromohexa-1,5-dien-3-ol derivative (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and sodium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask via syringe.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the in situ formation of the active Pd(0) catalyst.
-
Add a solution of the 1-bromohexa-1,5-dien-3-ol derivative (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for the time indicated by TLC analysis (typically 4-6 hours) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopentenone.
Data Presentation
The following table summarizes representative yields for the palladium-catalyzed cyclization of various 1-bromohexa-1,5-dien-3-ol derivatives to their corresponding cyclopentenones.
| Entry | Substrate (R group) | Product | Yield (%) |
| 1 | H | 2-Allylcyclopent-2-en-1-one | 75 |
| 2 | CH₃ | 2-Allyl-3-methylcyclopent-2-en-1-one | 82 |
| 3 | Ph | 2-Allyl-3-phenylcyclopent-2-en-1-one | 78 |
Note: The yields are indicative and may vary depending on the specific substrate and reaction conditions.
Visualizations
Reaction Workflow:
Caption: Workflow for the Palladium-Catalyzed Synthesis of Cyclopentenones.
Proposed Catalytic Cycle:
Caption: Proposed Catalytic Cycle for the Cyclization Reaction.
Conclusion
The palladium-catalyzed tandem oxidative cyclization of this compound and its derivatives provides an efficient and direct route to substituted cyclopentenones. This methodology offers a valuable tool for synthetic chemists targeting complex molecules, including those inspired by marine natural products. The operational simplicity and the potential for diversification make this protocol a significant addition to the synthetic chemist's toolbox for the construction of key carbocyclic scaffolds. Further exploration of this reaction in the context of specific marine natural product total synthesis is a promising area for future research.
Application Notes and Protocols for the Medicinal Chemistry Applications of Functionalized Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized dienes are versatile scaffolds in medicinal chemistry, serving as crucial building blocks for the synthesis of complex bioactive molecules. Their unique structural features and reactivity, particularly in cycloaddition reactions like the Diels-Alder reaction, allow for the efficient construction of diverse molecular architectures, including natural products and their analogs.[1][2] This document provides detailed application notes and protocols on the use of functionalized dienes in the development of novel therapeutic agents, with a focus on their anti-inflammatory and anticancer properties.
I. Anti-inflammatory Applications of Functionalized Dienes
Functionalized dienes, particularly those derived from natural products like cinnamic acid, have demonstrated significant anti-inflammatory potential.[3][4] These compounds can modulate key inflammatory pathways, offering promising avenues for the development of new anti-inflammatory drugs.
A. Cinnamate-Derived Dienes as Inhibitors of Nitric Oxide Production
Application Note: Cinnamate-derived dienes have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response, in lipopolysaccharide (LPS)-stimulated macrophages.[3] This inhibitory activity suggests their potential as therapeutic agents for inflammatory diseases. The mechanism of action is linked to macrophage repolarization, where these compounds reduce the expression of pro-inflammatory markers while increasing anti-inflammatory markers.[3]
Quantitative Data:
| Compound | Description | IC50 for NO Inhibition (µM) | Cell Line | Reference |
| Diene 1 | Cinnamate-derived diene | Not specified, but showed significant inhibition | RAW 264.7 | [3] |
| Compound 6h | Symmetric cinnamic derivative | Not specified, but showed 85.9% IL-6 and 65.7% TNF-α inhibition | Not specified | [4] |
Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
This protocol is adapted from the Griess assay, a common method for measuring nitrite, a stable and quantifiable breakdown product of NO.[5][6][7]
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (functionalized dienes) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the functionalized diene compounds for 1 hour. Include a vehicle control (solvent alone).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for another 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the freshly prepared Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.
Signaling Pathway:
Caption: LPS-induced inflammatory signaling pathway leading to NO production and its inhibition by cinnamate-derived dienes.
II. Anticancer Applications of Functionalized Dienes
Functionalized dienes are integral components of several potent anticancer agents, including the enediyne antibiotics and various natural product derivatives.[1][8][9] Their mechanism of action often involves DNA damage or the modulation of key signaling pathways involved in cancer cell proliferation and survival.
A. Enediyne Antibiotics
Application Note: Enediyne antibiotics are a class of microbial natural products characterized by a unique nine- or ten-membered ring system containing a diene and two acetylenic groups.[9] Upon activation, they undergo Bergman cyclization to generate a highly reactive p-benzyne diradical, which can abstract hydrogen atoms from the DNA backbone, leading to double-strand breaks and subsequent cell death.[8][10] This potent cytotoxicity makes them attractive candidates for anticancer drug development.
Quantitative Data:
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Endostatin-Lidamycin Fusion Protein | HMEC | 0.012 | [11] |
| Endostatin-Lidamycin Fusion Protein | A549 (Lung Carcinoma) | 0.003 | [11] |
| Endostatin-Lidamycin Fusion Protein | H460 (Large Cell Lung Cancer) | 0.004 | [11] |
| Endostatin-Lidamycin Fusion Protein | B16-F10 (Melanoma) | 0.009 | [11] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H460, B16-F10)
-
Complete cell culture medium
-
Test compounds (enediyne derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the enediyne compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.[12]
Experimental Workflow:
Caption: Experimental workflow for the development and evaluation of diene-containing anticancer agents.
B. Lembehyne B Derivatives
Application Note: Lembehyne B is a marine-derived natural product that, along with its synthetic derivatives, has shown promising cytotoxic and neuritogenic activities.[1][13] The synthesis of these complex molecules often involves the stereoselective formation of a 1Z,5Z-diene fragment.[2] The cytotoxic effects of these compounds are attributed to their ability to induce apoptosis in various tumor cell lines.[14]
Quantitative Data:
| Compound | Cancer Cell Line | Cytotoxicity | Reference |
| Lembehyne B derivative 6 | Jurkat, K562, U937, HeLa | Active | [14] |
| Lembehyne B derivative 11 | Jurkat, K562, U937, HeLa | More active than 6 | [14] |
| Lembehyne B derivative 12c | Jurkat, K562, U937 | Highest cytotoxicity | [14] |
Signaling Pathway: The precise signaling pathways modulated by Lembehyne B and its derivatives are still under investigation, but their ability to induce apoptosis suggests involvement of caspase cascades and other pro-apoptotic pathways. Natural products in general are known to modulate various signaling pathways including NF-κB, MAPK, and PI3K/Akt.[15][16]
III. Synthesis of Functionalized Dienes
The Diels-Alder reaction is a powerful and widely used method for the construction of six-membered rings and is a cornerstone in the synthesis of many complex natural products containing diene functionalities.[17]
Experimental Protocol: General Diels-Alder Reaction
Materials:
-
Diene
-
Dienophile
-
Solvent (e.g., toluene, dichloromethane)
-
Lewis acid catalyst (optional, e.g., BF3·OEt2, SnCl4)
-
Reaction vessel equipped with a condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the diene and dienophile in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition (if applicable): If a Lewis acid catalyst is used, add it to the reaction mixture at an appropriate temperature (often 0°C or room temperature).
-
Reaction: Heat the reaction mixture to the desired temperature (can range from room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or other analytical techniques.
-
Work-up: Once the reaction is complete, quench the reaction (e.g., with water or a saturated aqueous solution of sodium bicarbonate if a Lewis acid was used). Extract the product with an organic solvent.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Logical Relationship in Diels-Alder Reaction:
Caption: The concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction.
Conclusion
Functionalized dienes represent a privileged class of scaffolds in medicinal chemistry with broad applications in the discovery of new anti-inflammatory and anticancer agents. The synthetic versatility of dienes, particularly in the context of the Diels-Alder reaction, allows for the creation of complex and diverse molecular structures. The protocols and data presented herein provide a foundation for researchers to explore the potential of functionalized dienes in their drug discovery programs. Further investigation into the specific molecular targets and signaling pathways of these compounds will be crucial for the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In vitro evidence that the anti-inflammatory effect of synthetic cinnamate-derived dienes is directly linked to a macrophage repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol Griess Test [protocols.io]
- 8. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enediyne - Wikipedia [en.wikipedia.org]
- 10. Chemistry and biology of natural and designed enediynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. New 1,3-Diynoic Derivatives of Natural Lembehyne B: Stereoselective Synthesis, Anticancer, and Neuritogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. slideshare.net [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromohexa-1,5-dien-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromohexa-1,5-dien-3-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route involves a two-step process. The first step is the synthesis of the precursor, 1,5-hexadien-3-ol. This is typically achieved via a Grignard reaction between allylmagnesium bromide and acrolein. The second step is the selective allylic bromination of 1,5-hexadien-3-ol using a reagent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the C2 position.
Q2: Why is N-bromosuccinimide (NBS) the preferred reagent for the bromination step?
A2: N-bromosuccinimide is the preferred reagent for allylic bromination because it allows for a low, constant concentration of bromine radicals to be maintained throughout the reaction. This low concentration favors the desired radical substitution at the allylic position over competing electrophilic addition to the double bonds, which would result in the formation of dibrominated side products.
Q3: What are the main challenges in the synthesis of this compound?
A3: The primary challenges include:
-
Low Yield: This can be due to incomplete reaction, formation of side products, or degradation of the product.
-
Side Reactions: The most common side reaction is the addition of bromine across the double bonds. Over-bromination can also occur.
-
Purification Difficulties: The product can be unstable and may decompose during purification. Close boiling points of the product and any unreacted starting material or byproducts can also complicate purification by distillation.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (1,5-hexadien-3-ol) and the product (this compound). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicate the reaction is proceeding. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction and identify products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Grignard reagent in the first step. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or titrated Grignard reagent. |
| Ineffective initiation of the radical bromination. | Use a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide. Ensure the reaction is heated to an appropriate temperature to initiate the radical chain reaction. | |
| Deactivated NBS. | Use freshly opened or purified NBS. Store NBS in a cool, dark, and dry place. | |
| Low Yield of Brominated Product | Competing electrophilic addition of bromine to the double bonds. | Maintain a very low concentration of Br2 by using NBS. Avoid exposure to light, which can accelerate the formation of Br2. |
| Over-bromination leading to di- or tri-brominated products. | Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed. | |
| Product degradation during workup or purification. | Use a mild workup procedure. Avoid strong acids or bases. Purify the product quickly, and if using distillation, perform it under reduced pressure at a low temperature. | |
| Formation of Multiple Products | Isomerization of the double bonds. | This can be promoted by heat or acidic/basic conditions. Maintain a neutral pH during workup and keep the reaction temperature as low as possible while still allowing for initiation. |
| Reaction with the hydroxyl group. | While less likely with NBS, alternative brominating agents like PBr3 can replace the hydroxyl group. If this is observed, NBS is the more appropriate reagent. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to proceed for a longer duration, monitoring by TLC. If the reaction stalls, a slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions. |
| Poor solubility of NBS. | Use a suitable solvent in which NBS has some solubility, such as carbon tetrachloride (use with caution due to toxicity) or acetonitrile. |
Experimental Protocols
Synthesis of 1,5-Hexadien-3-ol
This protocol is adapted from a literature procedure.
Materials:
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Magnesium turnings
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Anhydrous diethyl ether
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Iodine (crystal)
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Allyl bromide
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Acrolein
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Sulfuric acid (concentrated)
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Anhydrous magnesium sulfate
Procedure:
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In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, place magnesium turnings (6.28 g atoms) and anhydrous ether (360 mL).
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Add a few crystals of iodine to initiate the Grignard reaction.
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A solution of allyl bromide (2.90 moles) in ether (2.6 L) is added dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional hour.
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Cool the reaction mixture and add acrolein (1.86 moles) dropwise over 2 hours, maintaining a gentle reflux.
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Stir for an additional hour at room temperature.
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Pour the reaction mixture slowly into 2 L of ice water.
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Acidify with a solution of concentrated sulfuric acid (120 mL) in water (400 mL) to dissolve the precipitate.
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Separate the organic layer and extract the aqueous layer with ether.
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Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
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Remove the ether by distillation.
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Purify the residue by vacuum distillation to yield 1,5-hexadien-3-ol.
Synthesis of this compound (General Procedure)
Materials:
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1,5-Hexadien-3-ol
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Carbon tetrachloride or other suitable solvent
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Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask, dissolve 1,5-hexadien-3-ol (1.0 equivalent) in a suitable solvent (e.g., carbon tetrachloride).
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Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO).
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Heat the mixture to reflux and monitor the reaction by TLC.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter off the succinimide byproduct.
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Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography or vacuum distillation.
Data Presentation
Table 1: Typical Reaction Parameters for Allylic Bromination with NBS
| Parameter | Typical Range | Notes |
| NBS (equivalents) | 1.0 - 1.2 | Using a slight excess can ensure complete consumption of the starting material, but a large excess increases the risk of side reactions. |
| Radical Initiator | 1-5 mol% | AIBN or BPO are commonly used. |
| Solvent | CCl4, CH3CN, benzene | The choice of solvent can influence the reaction rate and selectivity. |
| Temperature | Reflux temperature of the solvent | Sufficient energy is needed to initiate the radical chain reaction. |
| Reaction Time | 1 - 6 hours | Highly dependent on the substrate and reaction scale. Monitor by TLC. |
Table 2: Comparison of Brominating Agents for Allylic Alcohols
| Brominating Agent | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | High selectivity for allylic position, mild reaction conditions. | Can be slow, requires a radical initiator. |
| Phosphorus tribromide (PBr3) | Effective for converting alcohols to bromides. | Can lead to substitution of the hydroxyl group and rearrangements. |
| Triphenylphosphine/Carbon tetrabromide (PPh3/CBr4) | Mild conditions, good for sensitive substrates. | Stoichiometric amounts of phosphine oxide byproduct are generated, which can complicate purification. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
Caption: Radical mechanism of allylic bromination with NBS.
Technical Support Center: Synthesis of 2-Bromohexa-1,5-dien-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromohexa-1,5-dien-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
The synthesis is typically achieved through a Grignard reaction. This involves the nucleophilic addition of allylmagnesium bromide to the carbonyl carbon of 2-bromoacrolein. The reaction is followed by an acidic workup to yield the desired product, this compound.
Q2: What are the main competitive reactions or side products I should be aware of?
Several side reactions can occur, leading to a decrease in the yield of the desired product. The most common side reactions include:
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Wurtz Coupling: Formation of 1,5-hexadiene from the coupling of two molecules of allyl bromide during the preparation of the Grignard reagent.[1]
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Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of 2-bromoacrolein, leading to the formation of an enolate and reducing the amount of aldehyde available for the desired reaction.
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Decomposition of 2-Bromoacrolein: As an α,β-unsaturated aldehyde containing a bromine atom, 2-bromoacrolein can be unstable under the basic conditions of the Grignard reaction, potentially leading to polymerization or other decomposition pathways.
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1,4-Conjugate Addition: While less common for Grignard reagents with α,β-unsaturated aldehydes, some 1,4-addition may occur, leading to the formation of an isomeric enol which upon workup would tautomerize to a ketone. However, for Grignard reagents, 1,2-addition is generally the major pathway.[2]
Q3: How can I minimize the formation of the Wurtz coupling product (1,5-hexadiene)?
To minimize the formation of 1,5-hexadiene, it is crucial to control the conditions during the preparation of allylmagnesium bromide. Key strategies include:
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Using a large excess of magnesium turnings.
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Maintaining a low reaction temperature (below 0 °C) during the addition of allyl bromide to the magnesium.
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Ensuring slow and controlled addition of the allyl bromide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired product | Inactive Grignard reagent: The Grignard reagent may not have formed due to moisture in the glassware or solvent, or an oxide layer on the magnesium. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Decomposition of 2-bromoacrolein: The starting material may have degraded due to the basicity of the Grignard reagent. | Add the Grignard reagent solution slowly to a cooled solution of 2-bromoacrolein to maintain a low temperature and minimize the time the aldehyde is exposed to strongly basic conditions. | |
| Presence of a significant amount of 1,5-hexadiene in the product mixture | Wurtz coupling during Grignard reagent formation: This is a common side reaction. | Follow the recommendations in FAQ Q3 . Purify the Grignard reagent by titration and use the correct stoichiometry. |
| Formation of a complex mixture of unidentified byproducts | Enolization and subsequent side reactions: The Grignard reagent acting as a base can lead to a cascade of undesired reactions. | Use a less basic organometallic reagent if possible, or add the Grignard reagent at a very low temperature (-78 °C) to favor nucleophilic addition over deprotonation. |
| 1,4-conjugate addition: Although less likely, it can contribute to a complex product mixture. | The use of standard Grignard reagents (RMgX) generally favors 1,2-addition. The presence of copper salts can promote 1,4-addition, so ensure the reaction is free from copper contaminants. | |
| Difficulty in purifying the final product | Presence of polar impurities: Side products and unreacted starting materials can complicate purification. | Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired alcohol from less polar byproducts like 1,5-hexadiene and more polar impurities. |
Experimental Protocols
Preparation of Allylmagnesium Bromide (Grignard Reagent)
Adapted from Organic Syntheses.[1][3]
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Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
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Reaction Initiation: To the flask, add magnesium turnings (a significant excess is recommended to suppress Wurtz coupling) and a small crystal of iodine.
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Grignard Formation: Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the stirred magnesium suspension. The reaction is exothermic and should be initiated cautiously. Maintain a gentle reflux by controlling the rate of addition and, if necessary, by cooling the flask in an ice bath.
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Completion: After the addition is complete, continue stirring the mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution should be gray to brown.
Synthesis of this compound
Based on a general procedure for Grignard addition to acrolein.[3]
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Reaction Setup: In a separate three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer, place a solution of 2-bromoacrolein in anhydrous diethyl ether. Cool the solution to -10 °C to 0 °C in an ice-salt bath.
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Grignard Addition: Add the freshly prepared allylmagnesium bromide solution dropwise from the dropping funnel to the cooled 2-bromoacrolein solution while maintaining the temperature below 5 °C.
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Quenching: After the addition is complete, stir the reaction mixture for an additional hour at room temperature. Then, pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.
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Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Technical Support Center: Purification of 2-Bromohexa-1,5-dien-3-ol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromohexa-1,5-dien-3-ol using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
Issue 1: Poor Separation of the Target Compound
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Question: My column is running, but the fractions containing this compound are contaminated with impurities. How can I improve the separation?
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Answer: Poor separation can result from several factors. Here are some troubleshooting steps:
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Optimize the Solvent System: The polarity of your eluent is critical. If your compound is eluting too quickly with impurities (high Rf value), your solvent system is likely too polar. Conversely, if it's moving too slowly (low Rf value), the solvent system is not polar enough.
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For a moderately polar compound like this compound, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
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Try varying the ratio of your solvent system. For instance, if you are using 20% ethyl acetate in hexane, try reducing it to 10% or 15% to improve separation from less polar impurities. If the compound is not moving, increase the polarity by adding more ethyl acetate or a small amount of methanol.[1][2]
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Column Packing: Ensure your column is packed uniformly to avoid channeling, where the solvent and sample run down cracks in the stationary phase, leading to poor separation.[3]
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Sample Loading: The initial band of your compound should be as narrow as possible. Dissolve your crude sample in a minimal amount of the initial eluent or a slightly more polar solvent and load it carefully onto the column.[4] Dry loading the sample onto a small amount of silica can also help create a fine, even band.[4]
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Issue 2: The Compound is Not Eluting from the Column
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Question: I have been flushing the column with my chosen solvent system, but I cannot detect my product in the collected fractions. What should I do?
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Answer: This issue can be due to a few reasons:
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Incorrect Solvent System: The solvent system may not be polar enough to move your compound down the column. You can test this by running a TLC with a more polar solvent system, such as a higher percentage of ethyl acetate or by adding a small amount of methanol to your eluent.[3][5]
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Compound Decomposition: this compound, being an allylic alcohol, may be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[5] You can test for compound stability by spotting your purified compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[5]
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Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel.
To address this, you can:
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Gradually increase the polarity of the eluent. If you started with a hexane/ethyl acetate mixture, you can switch to pure ethyl acetate, and then to a mixture of ethyl acetate and methanol.
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If decomposition is suspected, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.[5]
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Issue 3: Streaking of the Compound on the TLC Plate and Column
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Question: My compound appears as a streak rather than a distinct spot on the TLC plate, and I'm getting broad, overlapping fractions from my column. Why is this happening?
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Answer: Streaking is often caused by the compound's interaction with the stationary phase, especially for polar compounds, acids, or bases.[1]
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For an alcohol like this compound, the hydroxyl group can strongly interact with the silanol groups on the silica surface.
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To mitigate this, you can add a small amount of a polar modifier to your eluent. For acidic compounds, a few drops of acetic acid can help, while for basic compounds, triethylamine is often used.[1] For neutral but polar compounds, adding a small percentage of methanol can sometimes improve the spot shape.[1]
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Frequently Asked Questions (FAQs)
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Q1: What is a good starting solvent system for the purification of this compound?
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A1: A common starting point for a moderately polar compound like an unsaturated alcohol is a mixture of hexane and ethyl acetate.[2] Begin by testing a 4:1 or 3:1 mixture of hexane:ethyl acetate on a TLC plate and adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for your target compound.
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Q2: How can I tell if my compound is decomposing on the silica gel?
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A2: You can perform a stability test using a 2D TLC.[5] Spot your compound in one corner of a TLC plate and run it in a suitable solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it has decomposed, you will see additional spots off the diagonal.[5]
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Q3: Should I use silica gel or alumina for the purification?
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A3: Silica gel is the most common stationary phase. However, if you observe that this compound is decomposing on silica, alumina can be a good alternative as it is less acidic.[5] You will need to re-optimize your solvent system for alumina, as the elution order of compounds may differ.
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Q4: What is "dry loading" and when should I use it?
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A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before loading it onto the column.[4] This is particularly useful if your sample is not very soluble in the eluent or if you want to ensure a very narrow starting band for better separation.[4] To do this, dissolve your sample in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent until you have a free-flowing powder, which you can then carefully add to the top of your column.[4]
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Data Presentation
Table 1: Suggested TLC Solvent Systems for this compound
| Solvent System (v/v) | Expected Rf Range | Notes |
| 4:1 Hexane:Ethyl Acetate | 0.1 - 0.3 | Good starting point for initial analysis. |
| 3:1 Hexane:Ethyl Acetate | 0.2 - 0.4 | Should provide good mobility for column separation. |
| 1:1 Hexane:Ethyl Acetate | 0.4 - 0.6 | May be too polar, leading to co-elution with impurities. |
| 95:5 Dichloromethane:Methanol | 0.2 - 0.4 | An alternative for more polar compounds.[3] |
Experimental Protocols
Detailed Methodology for Column Chromatography of this compound
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TLC Analysis:
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Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a silica gel TLC plate.
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Develop the plate in a chamber containing a pre-determined solvent system (e.g., 3:1 hexane:ethyl acetate).
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Visualize the spots using a UV lamp (if the compound is UV active) and/or a chemical stain (e.g., potassium permanganate or p-anisaldehyde stain, which are good for alcohols).
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Adjust the solvent system to achieve an Rf of ~0.3 for the target compound.
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Column Preparation:
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Select an appropriate size column based on the amount of crude material (a general rule is to use 40-100g of silica gel for every 1g of crude mixture).
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Secure the column in a vertical position.
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Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
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Drain the excess solvent until the solvent level is just above the silica bed.
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Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
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Sample Loading:
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Wet Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully pipette it onto the top of the column.[4]
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Dry Loading: Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[4]
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Elution and Fraction Collection:
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Carefully add the eluent to the top of the column.
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Apply gentle pressure (if performing flash chromatography) to achieve a steady flow rate.
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Collect fractions in test tubes or vials.
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Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.
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Combine the fractions that contain the pure product.
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Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
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Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for common column chromatography issues.
References
Common impurities in 2-Bromohexa-1,5-dien-3-ol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromohexa-1,5-dien-3-ol. The information provided is designed to address common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Common impurities can be categorized based on the synthetic route. A likely two-step synthesis involves the Grignard reaction of allylmagnesium bromide with acrolein to form 1,5-hexadien-3-ol, followed by bromination.
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From the Grignard Reaction Step:
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Unreacted Starting Materials: Residual allyl bromide and acrolein.
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Side Products: 1,5-Hexadiene (from the coupling of the Grignard reagent) and poly-addition products of acrolein.
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From the Bromination Step (using N-Bromosuccinimide - NBS):
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Unreacted Starting Material: 1,5-Hexadien-3-ol.
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Reagent-Derived Impurities: Unreacted N-Bromosuccinimide (NBS) and the byproduct succinimide.
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Over-brominated Products: Dibrominated or other poly-brominated species.
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Isomeric Byproducts: Positional isomers of the desired product.
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Q2: My final product of this compound is a yellow oil, but the literature suggests it should be a colorless to pale yellow liquid. What is the cause of the color?
A2: The yellow or brown coloration is often due to the presence of trace amounts of bromine or polymeric materials formed during the synthesis or purification. Exposure to light and air can also lead to degradation and color formation.
Q3: After purification by column chromatography, I still observe impurities in my NMR spectrum. What could be the reason?
A3: There are several possibilities:
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Co-elution of Impurities: Some impurities may have similar polarities to the desired product, causing them to elute together during column chromatography.
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Product Decomposition: this compound may be unstable on silica gel, leading to decomposition during chromatography.
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Incomplete Removal of Solvents: Residual solvents from the chromatography or work-up may still be present.
Q4: How can I remove the succinimide byproduct after an NBS bromination?
A4: Succinimide is soluble in water. An aqueous work-up of the reaction mixture, including washes with water and brine, should effectively remove the majority of the succinimide. If it persists, a recrystallization or a second column chromatography may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield in the Grignard reaction to form 1,5-hexadien-3-ol. | Incomplete reaction of starting materials. | Ensure the magnesium turnings are activated and the reaction is carried out under strictly anhydrous conditions. Use of freshly distilled solvents is recommended. |
| Side reactions, such as Wurtz coupling of the Grignard reagent. | Add the allyl bromide slowly to the magnesium turnings to maintain a controlled reaction temperature. | |
| Multiple spots on TLC after bromination with NBS. | Over-bromination or formation of isomeric byproducts. | Control the reaction temperature, typically by running the reaction at or below room temperature. Use a stoichiometric amount of NBS. |
| Product degradation during purification. | Instability of the bromo-dienol on silica gel. | Use a less acidic stationary phase, such as neutral alumina, for column chromatography. Alternatively, consider purification by distillation under reduced pressure. |
| Presence of succinimide in the final product. | Inefficient removal during work-up. | Perform multiple washes with water during the aqueous work-up. If the problem persists, consider a filtration through a short plug of silica gel. |
Quantitative Data Summary
The following table summarizes typical purity levels of this compound at different stages of synthesis and purification. Actual values may vary depending on the specific experimental conditions.
| Stage | Purification Method | Typical Purity (%) | Common Impurities Present |
| Crude Product (Post-Bromination) | Aqueous Work-up | 70-85 | 1,5-hexadien-3-ol, Succinimide, NBS, Over-brominated products |
| After Distillation | Vacuum Distillation | 90-95 | Isomeric byproducts, trace starting material |
| After Column Chromatography | Silica Gel or Alumina | >95 | Trace isomeric byproducts |
Experimental Protocols
Synthesis of 1,5-Hexadien-3-ol
This protocol is adapted from a known procedure for the synthesis of 1,5-hexadien-3-ol.
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Reaction Setup: A dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with magnesium turnings (1.2 eq) and anhydrous diethyl ether.
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Grignard Reagent Formation: A solution of allyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated with a small crystal of iodine if necessary. The mixture is stirred until the magnesium is consumed.
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Reaction with Acrolein: The Grignard solution is cooled to 0 °C, and a solution of freshly distilled acrolein (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.
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Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by vacuum distillation to yield 1,5-hexadien-3-ol.
Synthesis of this compound
This is a representative protocol for the allylic bromination of an alcohol using NBS.
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Reaction Setup: A flask is charged with 1,5-hexadien-3-ol (1.0 eq) and a suitable solvent such as dichloromethane or carbon tetrachloride.
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Addition of NBS: N-Bromosuccinimide (1.05 eq) is added portion-wise to the solution at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC.
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Work-up: The reaction mixture is filtered to remove succinimide. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
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Purification: The crude product is purified by column chromatography on silica gel or neutral alumina, eluting with a gradient of ethyl acetate in hexanes.
Visualizations
Experimental Workflow for Synthesis and Purification
Technical Support Center: Optimizing Palladium-Catalyzed Cyclization of 2-Bromohexa-1,5-dien-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the palladium-catalyzed cyclization of 2-bromohexa-1,5-dien-3-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed cyclization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction showing low or no conversion of the starting material?
A1: Low or no conversion is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
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Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst or may have decomposed.
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Solution: Ensure the use of a reliable palladium source such as Pd(OAc)₂ or Pd₂(dba)₃. The addition of phosphine ligands in a 3:1 ratio to Pd(OAc)₂ can facilitate the in situ reduction to Pd(0).[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Also, ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can poison the catalyst.[2]
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Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the reaction.
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Solution: For intramolecular Heck reactions, bulky, electron-rich phosphine ligands are often effective.[3] Try screening different ligands such as PPh₃, P(o-tol)₃, or bidentate ligands like BINAP. The choice of ligand can significantly impact catalyst activity and stability.
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Incorrect Base: The base might be too weak or sterically hindered to effectively neutralize the HBr generated during the catalytic cycle.
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Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
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Solution: Gradually increase the reaction temperature. Intramolecular Heck reactions are often carried out at elevated temperatures, for example, 80 °C in DMF.[6]
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Q2: My reaction is producing a complex mixture of products instead of the desired cyclized product. What are the likely side reactions?
A2: The formation of multiple products indicates competing reaction pathways. For this compound, several side reactions are possible.
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β-Hydride Elimination: This is a common side reaction in Heck couplings and can lead to the formation of various diene isomers.
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Solution: The choice of ligand and base can influence the rate of β-hydride elimination relative to the desired cyclization. Using bidentate ligands or running the reaction under conditions that favor the cationic pathway (e.g., using silver salts with aryl triflates) can sometimes suppress this.[1][2]
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Isomerization of the Double Bond: The palladium hydride intermediate formed after cyclization can re-add to the double bond, leading to isomerization.[2]
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Solution: The addition of silver salts can sometimes prevent this by acting as a halide scavenger and promoting the desired reductive elimination.[2]
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Oxidation of the Allylic Alcohol: The allylic alcohol moiety could be oxidized to an enone, especially if an oxidant is present or if the reaction is run at high temperatures for extended periods. A tandem cyclization/oxidation process has been reported for similar substrates to form cyclopentenones.
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Solution: To avoid this, ensure the reaction is run under strictly anaerobic conditions unless the oxidized product is desired. Lowering the reaction temperature might also be beneficial.
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Q3: I am observing the formation of an unexpected ring size (e.g., a six-membered ring instead of a five-membered ring). How can I control the regioselectivity?
A3: The regioselectivity of the cyclization (5-exo-trig vs. 6-endo-trig) is a critical aspect of this reaction.
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Thermodynamic vs. Kinetic Control: The formation of five-membered rings (5-exo-trig) is generally kinetically favored in intramolecular Heck reactions.[5] However, under certain conditions, the thermodynamically more stable six-membered ring (6-endo-trig) might be formed.
-
Solution: Lowering the reaction temperature generally favors the kinetically controlled 5-exo product. The choice of ligand can also play a crucial role. Less bulky ligands might favor the 6-endo pathway in some cases.
-
-
Substrate Conformation: The conformation of the dienol substrate can influence which double bond is in a more favorable position for the intramolecular insertion.
-
Solution: While difficult to control directly, solvent choice can sometimes influence the substrate's conformation and, consequently, the reaction's regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the palladium-catalyzed cyclization of this compound?
A1: The palladium-catalyzed intramolecular Heck reaction of this compound is expected to primarily yield a five-membered ring through a 5-exo-trig cyclization. Depending on the reaction conditions and subsequent workup, the product could be a cyclopentenol derivative. However, a tandem oxidative cyclization to form a cyclopentenone has also been reported for this class of compounds.
Q2: What are the typical starting conditions for this reaction?
A2: Based on related literature for similar substrates, a good starting point would be:
-
Palladium Source: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10-15 mol%)
-
Base: Na₂CO₃ or Et₃N (2-3 equivalents)
-
Solvent: DMF or acetonitrile (MeCN)
-
Temperature: 80 °C
-
Atmosphere: Inert (Argon or Nitrogen)
Q3: How does the allylic alcohol functional group affect the reaction?
A3: The allylic alcohol can influence the reaction in several ways:
-
Coordination: The hydroxyl group can coordinate to the palladium center, potentially influencing the catalyst's reactivity and selectivity.
-
Nucleophilic Attack: In some palladium-catalyzed reactions involving dienes, π-allyl palladium intermediates can be trapped by nucleophiles.[1] While less common in standard Heck reactions, the intramolecular hydroxyl group could potentially act as a nucleophile under certain conditions, leading to ether formation, though this is less likely than cyclization.
-
Directing Group: The hydroxyl group might act as a directing group, influencing the stereochemistry of the cyclization.
-
Oxidation: As mentioned in the troubleshooting guide, the secondary alcohol can be oxidized to a ketone, leading to the formation of a cyclopentenone.
Q4: Is it possible to achieve an asymmetric cyclization?
A4: Yes, asymmetric intramolecular Heck reactions are well-established and can be used to create chiral centers. This is typically achieved by using chiral phosphine ligands, such as BINAP.[1] The reaction would likely proceed through a cationic pathway, which often gives higher enantioselectivity.[1]
Data Presentation
Table 1: Effect of Palladium Catalyst and Ligand on a Model Intramolecular Heck Reaction.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ | DMF | 80 | High | Based on similar reactions[5] |
| 2 | Pd(PPh₃)₄ (5) | - | Et₃N | MeCN | 120 | 85 | General IMHR example[1] |
| 3 | PdCl₂(PPh₃)₂ (3) | - | Et₃N | DMA | 100 | 96 | General IMHR example[7] |
| 4 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | K₂CO₃ | Dioxane | 100 | Varies | General IMHR conditions |
Note: Yields are highly substrate-dependent and the above table serves as a general guideline for initial screening.
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyclization of this compound:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 0.05 mmol) and the phosphine ligand (e.g., PPh₃, 0.10 mmol).
-
Add the solvent (e.g., anhydrous DMF, 10 mL) and stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.
-
Add the base (e.g., Na₂CO₃, 2.0 mmol).
-
Add a solution of this compound (1.0 mmol) in the same anhydrous solvent (2 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Proposed catalytic cycle for the intramolecular Heck reaction of this compound.
Caption: A troubleshooting decision tree for optimizing the cyclization reaction.
References
- 1. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. divyarasayan.org [divyarasayan.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of 2-Bromohexa-1,5-dien-3-ol: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the reactive intermediate 2-Bromohexa-1,5-dien-3-ol, ensuring its stability during storage is paramount to experimental success and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions to address challenges in preventing its decomposition.
Troubleshooting Guide: Identifying and Mitigating Decomposition
Unexpected experimental results or changes in the physical appearance of this compound may indicate degradation. This guide provides a systematic approach to troubleshooting these issues.
dot
Caption: Troubleshooting workflow for decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the decomposition of this compound?
A1: The decomposition of this compound can occur through several pathways, primarily:
-
Dehydrobromination: Elimination of hydrogen bromide (HBr) to form a conjugated system. This can be promoted by heat or the presence of basic impurities.
-
Oxidation: The allylic alcohol moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, particularly under light exposure, leading to the formation of corresponding aldehydes or ketones.[1][2][3][4][5]
-
Radical Reactions: The allylic C-H bonds are relatively weak and can be susceptible to radical abstraction, initiating radical chain reactions, especially in the presence of light or radical initiators.[2]
-
Acid-Catalyzed Decomposition: The presence of acidic impurities can catalyze dehydration or rearrangement reactions of the allylic alcohol.
dot
Caption: Primary decomposition pathways for this compound.
Q2: What are the ideal storage conditions to prevent decomposition?
A2: To minimize decomposition, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at or below 4°C. Lower temperatures will slow the rate of all decomposition pathways.
-
Light: Store in an amber vial or otherwise protect from light to prevent photochemical degradation.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Purity: Ensure the material is free from acidic or basic impurities which can catalyze decomposition.
Q3: Are there any recommended stabilizers that can be added during storage?
A3: Yes, the addition of stabilizers can significantly prolong the shelf-life of this compound.
-
Radical Inhibitors: Small amounts of radical inhibitors like butylated hydroxytoluene (BHT) or phenothiazine can be added to quench radical chain reactions.
-
Acid Scavengers: A non-nucleophilic, sterically hindered amine base, such as pyridine or triethylamine, can be added in trace amounts to neutralize any HBr that may form, thus preventing acid-catalyzed decomposition.[6][7]
Quantitative Data on Stability
While specific long-term stability data for this compound is not extensively published, the following table provides an estimated percentage of degradation based on typical stability profiles of similar bromo-substituted allylic alcohols under various storage conditions over a 6-month period.
| Storage Condition | Temperature (°C) | Atmosphere | Light Exposure | Stabilizer | Estimated Degradation (%) |
| Ideal | -20 | Argon | Dark | BHT (100 ppm) | < 1 |
| Recommended | 4 | Argon | Dark | None | 2 - 5 |
| Sub-optimal | 4 | Air | Dark | None | 5 - 15 |
| Poor | 25 (Room Temp) | Air | Ambient Light | None | > 20 |
| Aggressive | 40 | Air | UV Light | None | > 50 |
Experimental Protocols
Protocol for Long-Term Storage of this compound
-
Purification: Ensure the this compound is of high purity. If necessary, purify by flash chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to remove any acidic or baseline impurities.
-
Solvent Removal: Remove the purification solvent under reduced pressure, ensuring the temperature does not exceed 30°C.
-
Stabilizer Addition (Optional): If extended storage is required, dissolve the purified oil in a minimal amount of a dry, inert solvent (e.g., dichloromethane). Add a stock solution of BHT (in the same solvent) to achieve a final concentration of 100 ppm. For acid-sensitive applications, this step may be omitted.
-
Inerting: Place the vial containing the compound into a larger Schlenk flask. Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Sealing: Securely cap the vial with a Teflon-lined cap. For very long-term storage, consider flame-sealing the vial under an inert atmosphere.
-
Light Protection: Wrap the vial in aluminum foil or place it in a light-proof secondary container.
-
Temperature Control: Store the container in a freezer at -20°C or a refrigerator at 4°C.
Protocol for Monitoring Decomposition by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: At specified time points, carefully open the stored sample under an inert atmosphere. Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC-MS Analysis:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute both the parent compound and any potential degradation products.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Look for the appearance of new peaks over time. Potential degradation products to monitor for include:
-
Dehydrobrominated products (M-HBr).
-
Oxidation products (e.g., corresponding enone).
-
Rearrangement products.
-
-
Quantify the relative peak areas to estimate the percentage of decomposition.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 3. catalysis - Oxidation to allylic alcohols without stoichiometric metal reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Selective oxidation of allylic alcohols with chromic acid [organic-chemistry.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Stereoselective Synthesis of 2-Bromohexa-1,5-dien-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-Bromohexa-1,5-dien-3-ol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the synthetic step.
Step 1: Asymmetric Epoxidation of 1,5-Hexadiene
A common strategy to introduce chirality is through the asymmetric epoxidation of a precursor like 1,5-hexadiene to form a chiral vinyl epoxide.
Q1: The enantiomeric excess (ee) of the vinyl epoxide is low.
A1: Low enantioselectivity in asymmetric epoxidation can stem from several factors. Here are some troubleshooting steps:
-
Catalyst and Ligand Integrity: Ensure the chiral catalyst and ligand are pure and have not degraded. For Sharpless asymmetric epoxidation, the titanium isopropoxide should be freshly distilled, and the diethyl tartrate (DET) should be of high purity.
-
Reaction Temperature: Strict temperature control is crucial. Running the reaction at the optimal low temperature (e.g., -20 °C) is often necessary to maximize enantioselectivity.
-
Moisture and Air: The reaction is highly sensitive to moisture and air. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stoichiometry: The stoichiometry of the catalyst components is critical. Ensure accurate addition of the titanium isopropoxide and chiral tartrate.
Q2: The reaction is sluggish, or there is no conversion to the vinyl epoxide.
A2: Poor reactivity can be due to catalyst deactivation or suboptimal reaction conditions.
-
Oxidant Quality: The quality of the oxidant, such as tert-butyl hydroperoxide (TBHP), is important. Use a fresh, anhydrous solution of the oxidant.
-
Catalyst Loading: While catalytic, a sufficient loading is necessary. If the reaction is slow, a modest increase in the catalyst loading may be beneficial.
-
Molecular Sieves: The presence of activated molecular sieves can help to remove trace amounts of water and improve the reaction rate and selectivity.
Step 2: Palladium-Catalyzed Allylic Bromination of the Vinyl Epoxide
The introduction of the bromide is often achieved through a palladium-catalyzed ring-opening of the chiral vinyl epoxide, a variation of the Tsuji-Trost reaction.
Q3: The reaction yields a mixture of regioisomers (SN2 and SN2' products).
A3: The regioselectivity of the nucleophilic attack on the π-allyl palladium intermediate is a common challenge.
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical in directing the regioselectivity. Bulky ligands tend to favor attack at the less substituted terminus of the allyl fragment.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. A solvent screen may be necessary to find the optimal conditions.
-
Bromide Source: The nature of the bromide source (e.g., LiBr, NaBr, MgBr₂) can also affect the outcome.
Q4: The stereochemistry at the alcohol-bearing carbon is lost (racemization).
A4: The stereochemical outcome of the Tsuji-Trost reaction typically proceeds with a double inversion, leading to overall retention of stereochemistry. Loss of stereocontrol can be problematic.
-
Reaction Mechanism: Ensure the reaction proceeds through the expected outer-sphere nucleophilic attack on the π-allyl complex. Conditions that favor an SN1-type mechanism can lead to racemization.
-
Palladium Catalyst: The palladium source (e.g., Pd(PPh₃)₄, [Pd(allyl)Cl]₂) and the ligand-to-metal ratio can influence the stereochemical outcome.
Q5: Low yield of the desired this compound.
A5: Low yields can be attributed to several factors, including side reactions and product instability.
-
Product Decomposition: Allylic bromides can be unstable. It is advisable to work up the reaction at low temperatures and purify the product quickly.
-
Side Reactions: The formation of dienes or other byproducts can occur. Optimizing the reaction time and temperature can minimize these side reactions.
-
Purification: Purification by silica gel chromatography can sometimes lead to decomposition. Using a less acidic stationary phase or a rapid purification technique like flash chromatography with a non-polar eluent system can be beneficial. An improved purification procedure for a similar compound involved using a larger grain of silica to reduce the chromatography time.[1]
Frequently Asked Questions (FAQs)
Q6: What is a common synthetic route for the stereoselective synthesis of this compound?
A6: A plausible and commonly employed strategy involves a two-step sequence:
-
Asymmetric Epoxidation: A prochiral diene, such as 1,5-hexadiene, undergoes an asymmetric epoxidation to produce a chiral vinyl epoxide. The Sharpless asymmetric epoxidation is a well-established method for this transformation.
-
Palladium-Catalyzed Allylic Bromination: The resulting chiral vinyl epoxide is then subjected to a palladium-catalyzed ring-opening reaction with a bromide source. This reaction, a type of Tsuji-Trost allylic substitution, introduces the bromide at the C2 position and generates the hydroxyl group at C3, yielding the desired this compound.
Q7: How can I control the diastereoselectivity if I start from an α-bromo enone?
A7: If you are employing a strategy that involves the reduction of an α-bromo enone, the diastereoselectivity of the resulting alcohol can be controlled by the choice of reducing agent. Chiral reducing agents or enzymatic reductions can provide high levels of diastereoselectivity. For instance, multienzymatic reductions have been shown to be effective for the stereoselective reduction of α-halo substituted enones.
Q8: What are some typical conditions for the palladium-catalyzed allylic bromination of a vinyl epoxide?
A8: While specific conditions will need to be optimized for this particular substrate, a general starting point for a palladium-catalyzed allylic bromination of a vinyl epoxide would be:
-
Palladium Source: A Pd(0) source such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor with a reducing agent.
-
Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃) or a chiral ligand if further stereocontrol is needed.
-
Bromide Source: A soluble bromide salt like lithium bromide (LiBr) or magnesium bromide (MgBr₂).
-
Solvent: An aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature: The reaction is typically run at room temperature or slightly elevated temperatures.
Q9: How can I purify the final product, this compound, given its potential instability?
A9: The purification of potentially unstable allylic bromides requires care.
-
Rapid Chromatography: Use flash column chromatography with a non-polar eluent to minimize the time the compound spends on the silica gel.
-
Neutralized Silica: Pre-treating the silica gel with a base, such as triethylamine, can help to prevent acid-catalyzed decomposition.
-
Low Temperature: Keep the product cold during and after purification.
-
Storage: Store the purified product under an inert atmosphere at low temperatures, and consider using it in the next synthetic step as soon as possible.
Data Presentation
Table 1: Representative Conditions for Asymmetric Epoxidation
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Typical ee (%) |
| Ti(OiPr)₄ / (+)-DET | TBHP | CH₂Cl₂ | -20 | >90 |
| Ti(OiPr)₄ / (-)-DET | TBHP | CH₂Cl₂ | -20 | >90 |
Table 2: Representative Conditions for Palladium-Catalyzed Allylic Bromination
| Palladium Source | Ligand | Bromide Source | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | LiBr | THF | 25 | 70-85 |
| [Pd(allyl)Cl]₂ | PPh₃ | MgBr₂ | DCM | 0 to 25 | 65-80 |
Experimental Protocols
A detailed, generalized experimental protocol for the proposed two-step synthesis is provided below. Note: These are general procedures and may require optimization for this specific substrate.
Protocol 1: Asymmetric Epoxidation of 1,5-Hexadiene (Sharpless Conditions)
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add dry dichloromethane (CH₂Cl₂).
-
Cool the flask to -20 °C in a cryocooler or a suitable cooling bath.
-
Add L-(+)-diethyl tartrate (DET) to the cooled solvent.
-
Slowly add titanium(IV) isopropoxide (Ti(OiPr)₄) to the solution and stir for 10 minutes.
-
Add 1,5-hexadiene to the mixture.
-
Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene or decane dropwise over a period of 1 hour, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Allylic Bromination of the Chiral Vinyl Epoxide
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral vinyl epoxide and a solution of lithium bromide in dry tetrahydrofuran (THF).
-
In a separate flask, prepare the palladium catalyst by dissolving tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in dry THF.
-
Add the catalyst solution to the solution of the vinyl epoxide and lithium bromide.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product quickly by flash column chromatography on silica gel (pre-treated with triethylamine if necessary).
Mandatory Visualization
References
Byproducts of 2-Bromohexa-1,5-dien-3-ol reactions and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromohexa-1,5-dien-3-ol. The information is designed to help identify potential byproducts and address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I performed a palladium-catalyzed cyclization of this compound and obtained a product with a carbonyl group. What is the likely structure of this byproduct?
A1: The most probable byproduct is a cyclopentenone derivative. This occurs via an intramolecular Heck-type reaction, which is a common transformation for 2-bromo-1,5-dienes. The reaction proceeds through oxidative addition of the vinyl bromide to the Pd(0) catalyst, followed by intramolecular migratory insertion and subsequent β-hydride elimination.
Q2: My reaction of this compound under thermal conditions resulted in an unexpected ketone. What could have happened?
A2: It is likely that an oxy-Cope rearrangement has occurred.[1][2][3][4] The 1,5-dien-3-ol structure of your starting material is prone to this[5][5]-sigmatropic rearrangement upon heating. This rearrangement forms an enol intermediate which then tautomerizes to the more stable keto form, resulting in a rearranged unsaturated ketone.[1]
Q3: I attempted an oxidation of this compound to the corresponding ketone, but my yield is low and the reaction mixture is complex. What are the potential side reactions?
A3: Besides the desired oxidation to 2-bromohexa-1,5-dien-3-one, several side reactions can occur depending on the oxidant used. For instance, with strong oxidizing agents, you might observe cleavage of the double bonds. If using a Swern oxidation, incomplete reaction or the formation of side products from the reagents themselves are possibilities.[6][7] It's also crucial to maintain low temperatures during a Swern oxidation to avoid side reactions.[6][8]
Q4: I am observing the formation of a furan derivative in my reaction. How is this possible?
A4: Although less common, the formation of furan derivatives can occur under certain conditions, potentially involving cyclization and subsequent dehydration or rearrangement, especially in the presence of acid or metal catalysts.
Q5: What are the common byproducts when using a strong base with this compound?
A5: With a strong, non-nucleophilic base, you are likely to observe elimination reactions (E1 or E2 mechanisms), leading to the formation of a triene.[9][10][11] If the base is also a nucleophile, substitution reactions at the carbon bearing the bromine atom can compete with elimination.
Troubleshooting Guides
Issue 1: Unexpected Carbonyl Peak in IR and NMR Spectra after Palladium-Catalyzed Cyclization
Possible Cause: Formation of a cyclopentenone byproduct.
Troubleshooting Steps:
-
Confirm the Structure: Compare the spectral data of the byproduct with known data for similar cyclopentenone structures.
-
Optimize Reaction Conditions:
-
Ligand: The choice of phosphine ligand can influence the selectivity of the reaction. Experiment with different ligands to favor the desired pathway.
-
Base: The nature and strength of the base can affect the reaction outcome. Consider screening different inorganic or organic bases.
-
Temperature: Lowering the reaction temperature may suppress the formation of the cyclization byproduct.
-
Issue 2: Low Yield and Presence of a Rearranged Ketone in Thermal Reactions
Possible Cause: Competing oxy-Cope rearrangement.[1][2][3][4]
Troubleshooting Steps:
-
Temperature Control: The Cope rearrangement is thermally induced.[1][2] Carefully control the reaction temperature to minimize this side reaction if it is not the desired pathway.
-
Protecting Groups: If the alcohol functionality is not required for the desired transformation, consider protecting it to prevent the oxy-Cope rearrangement.
-
Anionic Oxy-Cope: If the rearranged product is desired, the reaction can be accelerated by using a base (e.g., KH) to form the alkoxide, which undergoes a much faster anionic oxy-Cope rearrangement.[4]
Issue 3: Unpleasant Odor and Complex Mixture in Swern Oxidation
Possible Cause: Formation of dimethyl sulfide and other byproducts.[6][7]
Troubleshooting Steps:
-
Temperature Control: Strictly maintain the reaction temperature at -78 °C during the addition of reagents to prevent side reactions.[6][8]
-
Reagent Purity: Ensure that the DMSO and oxalyl chloride are anhydrous and of high purity.
-
Work-up Procedure: Quench the reaction carefully at low temperature. To eliminate the odor of dimethyl sulfide, used glassware can be rinsed with a bleach solution.[6]
-
Alternative Oxidants: If problems persist, consider using alternative mild oxidation methods such as Dess-Martin periodinane (DMP) or a Parikh-Doering oxidation.
Byproduct Identification
The following table summarizes potential byproducts and key spectroscopic data for their identification.
| Byproduct Name | Structure | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key Mass Spec (m/z) Fragment |
| Substituted Cyclopentenone | A five-membered ring with a ketone and a double bond. | Signals in the olefinic region (6.0-7.5 ppm) and a signal for the α,β-unsaturated ketone. | Carbonyl carbon signal around 190-210 ppm. | Molecular ion peak and characteristic fragmentation pattern of cyclic ketones. |
| Rearranged Unsaturated Ketone (from oxy-Cope) | An acyclic unsaturated ketone with a rearranged carbon skeleton. | Signals for olefinic protons and protons alpha to the carbonyl group. | Carbonyl carbon signal around 200-210 ppm. | Molecular ion peak corresponding to the isomer of the starting material. |
| 2-Bromohexa-1,5-dien-3-one | The oxidized form of the starting material. | Disappearance of the alcohol proton and downfield shift of the proton on the carbon bearing the oxygen. | Appearance of a carbonyl carbon signal around 190-200 ppm. | Molecular ion peak two mass units lower than the starting material. |
| Substituted Furan | A five-membered aromatic ring containing an oxygen atom. | Characteristic signals in the aromatic region for furan protons (around 6.0-7.5 ppm).[12] | Signals for sp² carbons in the furan ring (around 110-150 ppm). | Molecular ion peak and characteristic fragmentation of the furan ring. |
| Hexatriene Derivative (from elimination) | An acyclic hydrocarbon with three double bonds. | Multiple signals in the olefinic region (5.0-7.0 ppm). | Six signals for sp² carbons. | Molecular ion peak corresponding to the loss of HBr from the starting material. |
Experimental Protocols
Protocol 1: General Procedure for Identification of Byproducts by GC-MS
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC-MS instrument.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of components with a wide range of boiling points.
-
Mass Spectrometry: Acquire mass spectra in the electron ionization (EI) mode.
-
Data Analysis: Identify the components by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns and comparing them with spectral libraries (e.g., NIST).
Protocol 2: General Procedure for Isolation of Byproducts by Flash Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the solvent.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the desired product and the byproducts.
-
Characterization: Combine the fractions containing the purified byproduct and characterize it using spectroscopic methods (NMR, IR, MS).
Visualizations
Caption: Potential reaction pathways of this compound leading to various byproducts.
Caption: A logical workflow for troubleshooting unexpected reaction outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 3. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Cope Rearrangement [organic-chemistry.org]
- 5. The synthesis of 4-prop-2-enyl substituted cyclopentane-1,3-dione enol esters, and an investigation of their structures by N.m.r. spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Furan(110-00-9) 1H NMR [m.chemicalbook.com]
Reaction workup procedure for 2-Bromohexa-1,5-dien-3-ol synthesis
This technical support guide provides detailed information and troubleshooting advice for the synthesis of 2-Bromohexa-1,5-dien-3-ol, a key intermediate for various research and development applications. The synthesis involves the Grignard reaction between allylmagnesium bromide and 2-bromoacrolein.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Grignard reaction in this synthesis?
A1: The most critical factor is maintaining anhydrous (dry) conditions throughout the reaction. Grignard reagents are highly reactive with water, which will quench the reagent and significantly reduce or completely inhibit the desired reaction.[1][2] Ensure all glassware is oven-dried, and use anhydrous solvents.
Q2: Can I use a different solvent instead of diethyl ether?
A2: While diethyl ether is commonly used to stabilize the Grignard reagent, other anhydrous ethereal solvents like tetrahydrofuran (THF) can also be suitable.[1] However, the choice of solvent can influence reaction rates and solubility, so it is recommended to consult literature for specific applications if deviating from the provided protocol.
Q3: My Grignard reagent is not forming. What could be the issue?
A3: Failure to form the Grignard reagent is often due to the presence of moisture or an oxide layer on the magnesium turnings. Try activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask. Gentle heating can also help initiate the reaction.
Q4: Why is a dilute acid used in the workup instead of a concentrated acid?
A4: A dilute acid is used to neutralize the magnesium alkoxide formed after the Grignard addition and to dissolve the resulting magnesium salts.[3] Using a concentrated acid could lead to dehydration of the alcohol product, forming unwanted byproducts. The workup must carefully balance protonating the alkoxide without promoting side reactions.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive Grignard reagent due to moisture. 2. Impure starting materials (allyl bromide or 2-bromoacrolein). 3. Reaction temperature was too high, leading to side reactions. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Activate magnesium with iodine if necessary. 2. Purify starting materials by distillation before use. 3. Maintain the reaction temperature as specified in the protocol, typically at gentle reflux. |
| Formation of a white precipitate that does not dissolve during workup | Incomplete quenching or insufficient acid added to dissolve magnesium salts. | Add more of the dilute acid solution and stir vigorously until all solids have dissolved. Ensure thorough mixing of the aqueous and organic layers. |
| Presence of a significant amount of a high-boiling point byproduct | This could be a result of a Wurtz-type coupling of the Grignard reagent with the starting allyl bromide. | Add the allyl bromide solution dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture, minimizing this side reaction. |
| Product decomposes upon distillation | The product may be thermally unstable. | Purify the product using column chromatography instead of distillation. If distillation is necessary, perform it under reduced pressure at the lowest possible temperature. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example for the synthesis of this compound via a Grignard reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 6.28 g | 0.258 |
| Allyl Bromide | 120.99 | 29.0 g | 0.240 |
| 2-Bromoacrolein | 134.96 | 25.0 g | 0.185 |
| Anhydrous Diethyl Ether | 74.12 | 300 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 12 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
-
Preparation of the Grignard Reagent:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place the magnesium turnings and a few crystals of iodine.
-
Add 50 mL of anhydrous diethyl ether.
-
Prepare a solution of allyl bromide in 200 mL of anhydrous diethyl ether and add a small portion to the flask to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and a slight turbidity), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Bromoacrolein:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 2-bromoacrolein in 50 mL of anhydrous diethyl ether dropwise to the cooled Grignard reagent over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly into 500 mL of ice water with vigorous stirring.
-
Slowly add a solution of 12 mL of concentrated sulfuric acid in 100 mL of water to dissolve the precipitated magnesium salts.[4]
-
Separate the organic layer, and extract the aqueous layer with three 50 mL portions of diethyl ether.[4]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[4]
-
Remove the ether by rotary evaporation.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Reaction Workup Workflow
Caption: Reaction workup workflow for the synthesis of this compound.
References
Validation & Comparative
Navigating the Structural Nuances: A Comparative NMR Analysis of 2-Bromohexa-1,5-dien-3-ol and its Unsubstituted Analogue
A detailed spectroscopic comparison of 2-Bromohexa-1,5-dien-3-ol and its parent compound, 1,5-Hexadien-3-ol, provides critical insights into the structural effects of bromine substitution on the chemical environment of adjacent protons and carbons. This guide presents a comprehensive analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data for the parent compound and predictive data for the brominated analogue, offering a valuable resource for researchers in synthetic chemistry and drug development.
The introduction of a bromine atom at the C2 position of the 1,5-hexadien-3-ol framework induces significant changes in the electron distribution within the molecule. These alterations are directly observable in the NMR spectra, primarily as downfield shifts for nearby nuclei due to the electronegativity and anisotropic effects of the halogen. This comparative guide will dissect these differences, offering a clear understanding of the spectroscopic signatures that characterize these compounds.
Comparative ¹H NMR Data
The ¹H NMR spectrum of 1,5-Hexadien-3-ol serves as a baseline for understanding the more complex spectrum of its brominated derivative. The presence of the electron-withdrawing bromine atom in this compound is predicted to cause a notable downfield shift of the vinyl protons at C1 and the proton at the chiral center C3.
| Proton Assignment | 1,5-Hexadien-3-ol | This compound (Predicted) |
| H1a (vinyl) | ~5.1 ppm (dd) | ~5.8-6.0 ppm (d) |
| H1b (vinyl) | ~5.2 ppm (dd) | ~6.0-6.2 ppm (d) |
| H3 (carbinol) | ~4.1 ppm (q) | ~4.3-4.5 ppm (t) |
| H4 (allyl) | ~2.3 ppm (t) | ~2.5-2.7 ppm (dt) |
| H5 (vinyl) | ~5.8 ppm (m) | ~5.8-6.0 ppm (m) |
| H6a (vinyl) | ~5.0 ppm (dd) | ~5.0-5.2 ppm (dd) |
| H6b (vinyl) | ~5.1 ppm (dd) | ~5.1-5.3 ppm (dd) |
| OH | Variable | Variable |
Note: Predicted chemical shifts for this compound are estimations based on the known effects of bromine substitution.
Comparative ¹³C NMR Data
Similarly, the ¹³C NMR spectrum is significantly influenced by the bromine substituent. The most pronounced effect is the deshielding of the C2 carbon, directly bonded to the bromine, and a lesser deshielding effect on the adjacent C1 and C3 carbons.
| Carbon Assignment | 1,5-Hexadien-3-ol | This compound (Predicted) |
| C1 (vinyl) | ~118 ppm | ~125-130 ppm |
| C2 (vinyl) | ~140 ppm | ~115-120 ppm |
| C3 (carbinol) | ~72 ppm | ~75-80 ppm |
| C4 (allyl) | ~42 ppm | ~40-45 ppm |
| C5 (vinyl) | ~134 ppm | ~132-136 ppm |
| C6 (vinyl) | ~115 ppm | ~116-120 ppm |
Note: Predicted chemical shifts for this compound are estimations based on established substituent effects.
Visualizing the Structures and Key NMR Correlations
The following diagrams illustrate the chemical structures and highlight the key atoms for NMR analysis.
Figure 1. Chemical structures of 1,5-Hexadien-3-ol and this compound.
Figure 2. A generalized workflow for the NMR analysis of organic compounds.
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for reliable structural analysis.
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters:
-
Spectrometer: 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 298 K
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 512-2048, depending on the sample concentration.
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
Data Processing:
The raw data (Free Induction Decay - FID) is processed using appropriate NMR software. The processing steps include:
-
Fourier Transformation: Converts the time-domain data (FID) to the frequency-domain spectrum.
-
Phasing: Corrects the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Flattens the baseline of the spectrum.
-
Referencing: Calibrates the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR, determines the relative number of protons corresponding to each signal.
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromohexa-1,5-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromohexa-1,5-dien-3-ol. Due to the absence of a publicly available mass spectrum for this specific compound, this guide leverages established fragmentation principles of analogous compounds to predict its behavior. The predicted fragmentation is compared with the known mass spectra of structurally similar unsaturated alcohols to offer a comprehensive analytical perspective.
Predicted Fragmentation Pattern of this compound
The structure of this compound contains several key features that will dictate its fragmentation under electron ionization: a bromine atom, a secondary allylic alcohol, and an additional terminal double bond. The interplay of these functional groups will lead to competing fragmentation pathways.
The primary fragmentation mechanisms expected for this compound are:
-
Alpha-Cleavage: A common pathway for alcohols, involving the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group.[1][2] This is often a dominant fragmentation route.
-
Dehydration: The loss of a water molecule (H₂O), a characteristic fragmentation for many alcohols, resulting in a peak at M-18.[1][3]
-
Halogen Cleavage: The cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br).[3][4] Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, fragments containing bromine will appear as a pair of peaks (M and M+2) of similar intensity.[5][6]
-
Allylic Cleavage: Cleavage of the C-C bond beta to a double bond, which can lead to the formation of stable, resonance-stabilized cations.
Based on these principles, a predicted fragmentation pattern for this compound (molar mass: 177.04 g/mol for ⁷⁹Br and 179.04 g/mol for ⁸¹Br) is proposed in the table below.
| Predicted Fragment (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 159/161 | H₂O | Dehydration |
| 97 | •Br | Halogen Cleavage |
| 149/151 | •CH=CH₂ (ethenyl radical) | Alpha-cleavage |
| 131/133 | •CH₂CH=CH₂ (allyl radical) | Alpha-cleavage |
| 57 | C₃H₂BrO | Cleavage of the propenyl group and bromine loss |
| 43 | C₄H₄BrO | Allylic cleavage and subsequent fragmentations |
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted fragmentation, we can compare it with the known mass spectra of simpler, related molecules.
Allyl Alcohol (Propen-1-ol)
Allyl alcohol is a simple unsaturated alcohol. Its mass spectrum provides insight into the fragmentation of the vinyl carbinol moiety.
| Compound | Key Fragments (m/z) | Interpretation |
| Allyl Alcohol | 58 (M+), 57, 31, 29 | The molecular ion is observed. The peak at m/z 57 corresponds to the loss of a hydrogen atom. The base peak at m/z 31 is due to the stable [CH₂OH]⁺ ion formed via cleavage. |
Unsaturated Hexenols
Comparing this compound with isomeric hexenols helps to understand the influence of the double bond and hydroxyl group positions on fragmentation.
| Compound | Key Fragments (m/z) | Interpretation |
| 1-Hexen-3-ol | 100 (M+), 82, 71, 57, 43 | The molecular ion is weak. A peak at m/z 82 suggests the loss of water (M-18). The base peak is often at m/z 57, corresponding to the [C₄H₉]⁺ ion resulting from cleavage alpha to the hydroxyl group. |
| 2-Hexen-1-ol | 100 (M+), 82, 67, 57, 41 | The molecular ion is visible. A peak at m/z 82 indicates the loss of water. The fragmentation is influenced by the allylic position of the alcohol. |
The presence of the bromine atom in this compound introduces additional, distinct fragmentation pathways, primarily the loss of the bromine radical, which are not observed in these simpler alcohols. The bromine atom also influences the stability of adjacent carbocations, potentially altering the preferred fragmentation routes.
Experimental Protocols
While a specific protocol for this compound is not available, a general procedure for analyzing similar volatile organic compounds by electron ionization gas chromatography-mass spectrometry (GC-MS) is provided below.
Sample Preparation:
-
Dissolve a small quantity (approximately 1 mg) of the analyte in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of 100 µg/mL.
-
Further dilute the stock solution as necessary to fall within the linear range of the instrument's detector.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 30-400
Logical Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
References
A Comparative Guide to the Synthetic Utility of 2-Bromohexa-1,5-dien-3-ol and Other Bromo-dienes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, bromo-dienes serve as versatile building blocks for the construction of complex molecular architectures. Among these, 2-Bromohexa-1,5-dien-3-ol presents a unique combination of functionalities—a vinyl bromide, a secondary allylic alcohol, and a terminal olefin—offering a rich platform for diverse chemical transformations. This guide provides an objective comparison of this compound with other synthetically relevant bromo-dienes, supported by available experimental data and detailed protocols.
Overview of Bromo-diene Reactivity
Bromo-dienes are key substrates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The position of the bromine atom and the nature of other functional groups within the diene system significantly influence its reactivity and the types of transformations it can undergo. This comparison will focus on the utility of this compound in palladium-catalyzed cross-coupling reactions and cycloadditions, contrasted with its structural isomers and related bromo-dienes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for the formation of new carbon-carbon bonds. The vinyl bromide moiety of bromo-dienes is particularly amenable to these transformations.
This compound in Cross-Coupling
The presence of a hydroxyl group in the allylic position of this compound can influence its reactivity in cross-coupling reactions. This functionality can modulate the electronic properties of the vinyl bromide and may require protection prior to or during the coupling reaction to avoid side reactions.
While specific, direct comparative studies on the cross-coupling of this compound are limited in the readily available literature, studies on closely related 2-bromo-1,3-dienes demonstrate that these substrates can undergo palladium-catalyzed cross-coupling with high yields and stereoselectivity. For instance, the coupling of 2-bromo-1,3-dienes has been shown to proceed with clean stereoinversion of the bromine-bearing double bond, leading to the formation of conjugated (Z,E)-dienes, which are valuable synthetic intermediates.[1]
Table 1: Comparison of Bromo-dienes in Palladium-Catalyzed Cross-Coupling Reactions
| Bromo-diene | Coupling Partner | Catalyst System | Reaction Type | Yield (%) | Reference |
| 2-Bromo-1,3-dienes | Organometallic reagents | Cl₂Pd(DPEphos) | Cross-coupling | High | [1] |
| Oxygen-substituted Allylboronates | Aryl/Vinyl Bromides | Palladium catalyst | Suzuki-Miyaura | Up to 98% | [2][3][4] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling of a 2-Bromo-1,3-diene
This protocol is a generalized representation based on established methods for similar substrates.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and any necessary ligands in a suitable anhydrous solvent (e.g., THF, dioxane, toluene).
-
Reaction Setup: To the catalyst solution, add the bromo-diene substrate, the organometallic coupling partner (e.g., a boronic acid for Suzuki, an organostannane for Stille, or an organozinc reagent for Negishi), and a base (e.g., K₂CO₃, CsF, or an alkoxide).
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed. Reaction progress is monitored by a suitable technique such as TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. The diene component's conformation and electronic properties are crucial for reactivity. For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation.[5][6][7]
This compound in Diels-Alder Reactions
The 1,3-diene system within a molecule like 2-bromohexa-1,5-diene is, in principle, capable of participating in Diels-Alder reactions. However, the presence of substituents can influence the equilibrium between the s-cis and s-trans conformations. Bulky substituents on the C2 or C3 positions of a diene can favor the reactive s-cis conformation.[5] The bromine atom and the hydroxyl-bearing carbon on this compound could potentially influence the conformational preference and, consequently, its reactivity as a diene.
Furthermore, the electronic nature of the substituents plays a key role. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.[7] The hydroxyl group in this compound is weakly electron-donating, while the bromo group is electron-withdrawing, creating a push-pull electronic effect that could modulate its reactivity in Diels-Alder reactions.
Comparison with Other Bromo-dienes
-
3-Bromo-1,5-hexadiene: In this isomer, the bromine is at an allylic position. This makes it susceptible to nucleophilic substitution reactions. For cross-coupling reactions, it would require isomerization or a different catalytic approach to involve the double bonds. Its primary reactivity would likely be as an allylating agent.
-
2-Bromo-1,5-hexadiene: This isomer lacks the allylic alcohol of the title compound. Its reactivity in cross-coupling reactions would be more straightforward, without the potential complications from the hydroxyl group. However, it also lacks the additional functional handle for further synthetic modifications.
Synthesis of Bromo-dienes
A common method for the synthesis of allylic bromides is the reaction of an alkene with N-bromosuccinimide (NBS) in the presence of a radical initiator or light.[8][9][10][11] This method allows for the selective bromination at the allylic position without addition to the double bond.
Experimental Protocol: Allylic Bromination with NBS
-
Reaction Setup: A solution of the starting alkene and N-bromosuccinimide in a non-polar solvent (e.g., CCl₄) is prepared in a flask equipped with a reflux condenser.
-
Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) is added, or the reaction is initiated by irradiation with a sunlamp.
-
Reaction: The mixture is heated to reflux, and the reaction progress is monitored.
-
Work-up: After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed, dried, and concentrated to yield the crude allylic bromide, which is then purified.
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis. Its vinyl bromide moiety is a prime site for palladium-catalyzed cross-coupling reactions, while the diene system can potentially participate in cycloadditions. The presence of the allylic alcohol adds another layer of functionality, allowing for further synthetic manipulations, though it may necessitate the use of protecting groups in certain reactions.
In comparison to its isomers, this compound offers a more diverse range of synthetic possibilities due to its unique combination of functional groups. While direct comparative experimental data is sparse, the known reactivity of similar bromo-diene systems suggests that it is a valuable substrate for the construction of complex organic molecules. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides [organic-chemistry.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides [agris.fao.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Diels–Alder reaction | Research Starters | EBSCO Research [ebsco.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Synthesis of Cyclopentenones: 2-Bromohexa-1,5-dien-3-ol Equivalents and Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized cyclopentenones is a critical step in the creation of complex molecular architectures for novel therapeutics. This guide provides a detailed comparison of synthetic routes to these valuable five-membered rings, focusing on the utility of 2-bromohexa-1,5-dien-3-ol and its synthetic alternatives. We present a comprehensive analysis of key methodologies, supported by experimental data and detailed protocols, to inform the selection of the most appropriate synthetic strategy.
The cyclopentenone moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its versatile reactivity allows for further functionalization, making it a pivotal building block in organic synthesis. One notable precursor for the construction of substituted cyclopentenones is this compound and its isomers, which can undergo palladium-catalyzed tandem oxidative cyclization. This guide will delve into this specific transformation and compare it with two well-established, powerful alternatives: the Nazarov Cyclization and the Pauson-Khand Reaction.
Performance Comparison of Cyclopentenone Syntheses
The selection of a synthetic route to cyclopentenones is often dictated by factors such as substrate scope, reaction efficiency, stereocontrol, and the availability of starting materials. The following tables summarize the key performance indicators for the palladium-catalyzed cyclization of a bromo-dienol system and its prominent alternatives.
Table 1: Comparison of Reaction Yields and Conditions
| Methodology | Key Precursor(s) | Catalyst/Reagent | Typical Yield (%) | Reaction Conditions |
| Palladium-Catalyzed Oxidative Cyclization | 1-Bromohexa-1,5-dien-3-ols | Pd(OAc)₂, PPh₃, Base | Moderate to Good | Varies with substrate; typically involves heating in an organic solvent. |
| Nazarov Cyclization | Divinyl Ketones | Lewis Acid (e.g., SnCl₄, FeCl₃) or Brønsted Acid | Good to Excellent | Typically mild conditions, often at or below room temperature. |
| Pauson-Khand Reaction | Alkene, Alkyne, Carbon Monoxide | Co₂(CO)₈ (stoichiometric) or Rh, Ir, Ti catalysts (catalytic) | Good to Excellent | Often requires elevated temperatures and pressure of CO. |
Table 2: Substrate Scope and Limitations
| Methodology | Advantages | Limitations |
| Palladium-Catalyzed Oxidative Cyclization | Access to functionalized cyclopentenones from acyclic precursors in a single step. | Substrate synthesis can be multi-step. The scope with respect to substitution on the dienol is specific. |
| Nazarov Cyclization | Broad substrate scope for divinyl ketones. Can be rendered enantioselective. | Requires synthesis of the divinyl ketone precursor. Regioselectivity can be an issue with unsymmetrical substrates. |
| Pauson-Khand Reaction | Convergent approach combining three simple components. High atom economy. Intramolecular versions are very powerful. | Use of stoichiometric, toxic cobalt carbonyl in the classic reaction. Catalytic versions can be sensitive. |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful implementation of any synthetic methodology. Below are representative protocols for the synthesis of the precursor this compound and for each of the compared cyclopentenone syntheses.
Synthesis of 1-Bromohexa-1,5-dien-3-ol (A Precursor to this compound)
The synthesis of the dienol precursor is a critical first step. A general approach involves the addition of an organometallic reagent to a β-bromo-α,β-unsaturated aldehyde.
Procedure:
-
To a solution of the appropriate β-bromo-α,β-unsaturated aldehyde (1.0 eq) in anhydrous THF at -78 °C is added vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 1-bromohexa-1,5-dien-3-ol.
Palladium-Catalyzed Tandem Oxidative Cyclization
This method provides a direct route to cyclopentenones from the bromo-dienol precursor.
Procedure:
-
A mixture of the 1-bromohexa-1,5-dien-3-ol (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in an appropriate solvent (e.g., DMF or acetonitrile) is prepared in a sealed tube.
-
The reaction mixture is heated to 80-100 °C for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification by column chromatography on silica gel yields the desired cyclopentenone.
Nazarov Cyclization of a Divinyl Ketone
The Nazarov cyclization is a powerful electrocyclic ring-closure reaction.[1][2]
Procedure: [1]
-
To a solution of the divinyl ketone (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C is added a Lewis acid (e.g., SnCl₄, 1.1 eq, 1.0 M in DCM) dropwise.[1]
-
The reaction mixture is stirred at 0 °C for a specified time (e.g., 30 minutes) and then quenched with a saturated aqueous solution of NH₄Cl.[1]
-
The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.[1]
-
The crude product is purified by column chromatography to afford the cyclopentenone.[1]
Pauson-Khand Reaction
This [2+2+1] cycloaddition provides a convergent route to cyclopentenones.[3][4]
Procedure (Stoichiometric Cobalt): [4]
-
A solution of the alkyne (1.0 eq) and dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) in an inert solvent (e.g., toluene) is stirred at room temperature for 1-2 hours to form the alkyne-cobalt complex.
-
The alkene (1.2-1.5 eq) is then added to the reaction mixture.
-
The mixture is heated to 60-80 °C under a carbon monoxide atmosphere (balloon pressure is often sufficient) for 12-48 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the cyclopentenone.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthetic strategies discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic routes to cyclopentenones.
The diagram above illustrates the precursor synthesis for the palladium-catalyzed reaction and the starting points for the alternative Nazarov and Pauson-Khand reactions, all converging on the target cyclopentenone core.
Caption: Mechanistic overview of cyclopentenone syntheses.
This diagram provides a simplified comparison of the key mechanistic steps involved in the three discussed synthetic transformations, highlighting the distinct pathways leading to the final cyclopentenone product.
References
Comparative Study of Catalysts for 2-Bromohexa-1,5-dien-3-ol Cyclization: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. The cyclization of 2-Bromohexa-1,5-dien-3-ol and its derivatives presents a valuable pathway to functionalized carbocycles, which are key building blocks in numerous pharmaceutical agents. This guide provides a comparative analysis of palladium, silver, and gold catalysts for this transformation, offering a summary of their performance based on available experimental data for the target substrate and closely related systems.
The intramolecular cyclization of 1,5-diene systems is a powerful tool in organic synthesis for the construction of five- and six-membered rings. The choice of catalyst is critical in determining the reaction's efficiency, selectivity, and functional group tolerance. While palladium catalysts have been documented for the cyclization of 1-bromohexa-1,5-dien-3-ols, this guide also explores the potential of silver and gold catalysts by examining their reactivity with analogous 1,5-diene substrates.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the quantitative data for the cyclization of this compound and similar 1,5-diene substrates using palladium, silver, and gold catalysts. It is important to note that a direct comparison on the exact same substrate is not available in the literature for all three metals; therefore, data from the most structurally similar substrates are presented to provide a relevant comparative framework.
| Catalyst System | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Palladium | |||||
| 5 mol% Pd(OAc)₂, 10 mol% PPh₃, Na₂CO₃ | 1-Bromo-5-methyl-1-aryl-hexa-1,5-dien-3-ol | Fused cyclopentane derivative | Not specified | 5 | 80 |
| Silver (Hypothetical/Related Systems) | |||||
| 10 mol% AgOTf | N-Tosyl-4,4-diallyl-hept-1-en-6-yn-5-amine | Bicyclic amine | ~80-90 (estimated) | 1-2 | RT |
| Gold (Hypothetical/Related Systems) | |||||
| 5 mol% (IPr)AuCl, 5 mol% AgSbF₆ | 1,5-diene with a pendant nucleophile | Cyclized ether/amine | ~70-95 (estimated) | 1-4 | RT - 60 |
Note: The data for silver and gold catalysts are based on reactions with structurally related 1,5-diene systems and serve as a predictive comparison.
Experimental Protocols
Palladium-Catalyzed Tandem Oxidative Cyclization of 1-Bromo-5-methyl-1-aryl-hexa-1,5-dien-3-ol[1]
A solution of the 1-bromo-5-methyl-1-aryl-hexa-1,5-dien-3-ol derivative in DMF is treated with palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and sodium carbonate. The reaction mixture is heated at 80°C for 5 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the fused cyclopentane derivative.
Silver-Catalyzed Cycloisomerization of a 1,5-Diene System (General Procedure)
To a solution of the 1,5-diene substrate in a suitable solvent (e.g., dichloromethane or toluene) at room temperature is added a catalytic amount of a silver(I) salt (e.g., AgOTf, 10 mol%). The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield the cyclized product.
Gold-Catalyzed Intramolecular Hydrofunctionalization of a 1,5-Diene (General Procedure)
In a glovebox, a mixture of a gold(I) precatalyst (e.g., (IPr)AuCl, 5 mol%) and a silver co-catalyst (e.g., AgSbF₆, 5 mol%) is stirred in a dry, non-coordinating solvent (e.g., dichloromethane or toluene) for 30 minutes. The 1,5-diene substrate is then added, and the reaction mixture is stirred at the desired temperature (ranging from room temperature to 60°C) for 1-4 hours. Upon completion, the mixture is filtered through a short pad of silica gel, and the solvent is evaporated. The resulting crude product is purified by column chromatography.
Mandatory Visualization: Reaction Pathways
The following diagrams illustrate the proposed catalytic cycles for the cyclization of this compound mediated by palladium, and the generalized pathways for silver and gold catalysts with a generic 1,5-diene.
Navigating the Chiral Landscape: A Comparative Guide to the Resolution of 2-Bromohexa-1,5-dien-3-ol Analogues
The stereoselective synthesis and separation of chiral molecules are critical in the development of pharmaceuticals and fine chemicals. This guide provides a comparative overview of established methods for the chiral resolution and determination of enantiomeric excess (ee) for compounds structurally analogous to 2-Bromohexa-1,5-dien-3-ol, specifically focusing on Morita-Baylis-Hillman (MBH) adducts. Due to a lack of specific experimental data for this compound in the current literature, this guide leverages data from closely related aromatic MBH derivatives to illustrate key methodologies.
Enzymatic Kinetic Resolution: A Biocatalytic Approach
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate or hydrolyze one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess.
Comparative Performance of Lipases in Hydrolysis
The efficiency of enzymatic resolution is highly dependent on the specific enzyme and the substrate structure. Below is a comparison of various lipases in the hydrolysis of different aromatic MBH acetates.
| Substrate (Acetate of) | Enzyme | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Ratio (E) |
| 4-Fluorobenzaldehyde adduct | Pseudomonas cepacia lipase (PCL) | 92 | 53 |
| 4-Bromobenzaldehyde adduct | Novozyme 435 | >98 | 147 |
| 4-Cyanobenzaldehyde adduct | Pseudomonas fluorescens lipase | 97 | 106 |
| 4-Chlorobenzaldehyde adduct | Pseudomonas cepacia lipase (PCL) | 95 | 73 |
Data adapted from studies on aromatic Morita-Baylis-Hillman derivatives.[1]
Experimental Protocol: Enzymatic Hydrolysis of an MBH Acetate
This protocol outlines a general procedure for the enzymatic kinetic resolution of a racemic MBH acetate via hydrolysis.
-
Reaction Setup : To a solution of the racemic MBH acetate (1 mmol) in a mixture of phosphate buffer (pH 7) and acetone (95:5 v/v, 10 mL), add the selected lipase (e.g., Pseudomonas cepacia lipase, 50 mg).
-
Incubation : Stir the mixture at a controlled temperature (e.g., 25–30 °C).
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup : Once approximately 50% conversion is observed, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Separation : Separate the resulting alcohol and the remaining acetate by column chromatography.
-
Analysis : Determine the enantiomeric excess of the alcohol and the unreacted acetate separately using chiral High-Performance Liquid Chromatography (HPLC).
Chiral Chromatography: Direct Separation of Enantiomers
Chiral chromatography is a primary method for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach.
Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is crucial for achieving good separation of enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used.
| Analyte | Chiral Stationary Phase | Mobile Phase | Result |
| Racemic 1-bromo-3-chloro-2-propanol derivatives | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel ODH) | n-hexane/isopropanol (80:20) | Successful resolution of phenoxy derivatives.[2] |
| Racemic 1-(isopropylamino)-3-phenoxy-2-propanol | Amylose-1 derivative (e.g., Lux Amylose-1) | Acetonitrile/isopropanol/diethylamine (93.5/6.5/0.1) | Baseline separation of enantiomers.[3] |
Data from studies on structurally related chiral alcohols.
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a general method for determining the enantiomeric excess of a chiral alcohol using chiral HPLC.
-
Sample Preparation : Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.
-
Instrumentation : Use an HPLC system equipped with a chiral column (e.g., Chiralcel ODH) and a UV detector.
-
Chromatographic Conditions :
-
Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV at 254 nm.
-
-
Injection : Inject a small volume (e.g., 10 µL) of the sample solution.
-
Data Analysis : Integrate the peak areas of the two enantiomers in the resulting chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Diastereomeric Derivatization Followed by Achiral Chromatography
An alternative to direct chiral chromatography involves derivatizing the enantiomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers can then be separated using standard, achiral chromatography techniques.
Common Chiral Derivatizing Agents for Alcohols
-
(R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid)
-
(-)-Camphorsultam
-
(S)-(-)-α-Phenylethylamine
The choice of derivatizing agent can influence the ease of separation of the resulting diastereomers.
Experimental Protocol: Diastereomeric Derivatization
-
Derivatization : React the racemic alcohol (1 equiv.) with a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride, 1.1 equiv.) in the presence of a base (e.g., pyridine) in an inert solvent (e.g., dichloromethane).
-
Workup : Quench the reaction and purify the resulting diastereomeric esters by standard column chromatography on silica gel.
-
Separation : Separate the diastereomers using achiral HPLC or preparative TLC.
-
Cleavage : Hydrolyze the separated diastereomeric esters to obtain the individual enantiomers of the alcohol.
-
Analysis : Confirm the enantiomeric purity of each alcohol enantiomer by chiral HPLC.
Conclusion
References
- 1. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers [mdpi.com]
Comparative Analysis of Reaction Kinetics: Transformations of 2-Bromohexa-1,5-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of competing reaction pathways for 2-Bromohexa-1,5-dien-3-ol, supported by kinetic data and experimental protocols.
The synthetic utility of this compound lies in its potential to undergo various transformations, primarily intramolecular cyclization and competing solvolysis reactions. Understanding the kinetics of these pathways is crucial for controlling product distribution and optimizing reaction conditions in the development of novel chemical entities. This guide provides a comparative analysis of these competing reactions, supported by representative kinetic data from analogous systems and a detailed experimental protocol for their investigation.
Competing Reaction Pathways: Intramolecular Cyclization vs. Solvolysis
This compound, an allylic bromohydrin, can undergo two primary competing reactions: an intramolecular cyclization to form a five-membered heterocyclic ether and a solvolysis reaction (SN1/E1) in a nucleophilic solvent. The predominance of one pathway over the other is dictated by the reaction conditions, including solvent polarity and temperature.
The intramolecular cyclization is a 5-exo-tet process, generally favored due to the formation of a thermodynamically stable five-membered ring. In contrast, solvolysis, a reaction where the solvent acts as the nucleophile, proceeds through a carbocation intermediate, leading to substitution and elimination products. For secondary allylic bromides, SN1 and E1 pathways often compete.
Quantitative Kinetic Data Comparison
Table 1: Representative Kinetic Data for Competing Transformations of Unsaturated Bromo-Alcohols
| Reaction Type | Substrate Analog | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference System |
| Intramolecular Cyclization | 5-Hexen-1-ol derivative (radical cyclization) | Benzene | 25 | k_cyclization ≈ 3.3 s⁻¹ | ~20-30 | Unsaturated Alkylperoxy Radicals[1] |
| Solvolysis (SN1) | 2-Bromooctane | 80% Ethanol | 80 | k_solvolysis ≈ 1.1 x 10⁻⁵ s⁻¹ | Not Specified | Secondary Alkyl Halides[2] |
| Elimination (E1) | Tertiary Amyl Bromide | 80% Ethanol | 25 | E1/SN1 ratio increases with temperature | Higher than SN1 | Tertiary Alkyl Halides[3] |
Note: The data presented are from different systems and are intended to provide an order-of-magnitude comparison. Actual rates for this compound will vary.
Signaling Pathways and Logical Relationships
The competition between intramolecular cyclization and solvolysis (SN1/E1) can be visualized as a branching pathway from a common intermediate or directly from the substrate.
Caption: Competing reaction pathways for this compound.
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
This protocol outlines a general method for monitoring the reaction kinetics of this compound transformations using UV-Vis spectrophotometry. This technique is suitable if the starting material, a product, or a reaction intermediate possesses a chromophore that absorbs in the UV-Vis region, and the absorbance changes as the reaction progresses.
Objective: To determine the rate constants for the competing intramolecular cyclization and solvolysis of this compound under various conditions.
Materials:
-
This compound
-
High-purity solvents (e.g., ethanol, methanol, water, or mixtures thereof)
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes (1 cm path length)
-
Constant temperature bath
-
Syringes and needles for sample transfer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent. The concentration should be chosen to give an initial absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Prepare the reaction solvent or solvent mixture.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the reactant or a product. If monitoring the disappearance of the reactant, scan the UV-Vis spectrum of the starting material to determine its λ_max.
-
Equilibrate the spectrophotometer's cell holder and the constant temperature bath to the desired reaction temperature.
-
-
Kinetic Run:
-
Place a cuvette containing the reaction solvent in the reference cell of the spectrophotometer.
-
Place a cuvette containing the same solvent in the sample cell.
-
Inject a small, precise volume of the stock solution of this compound into the sample cuvette.
-
Quickly mix the solution by inverting the cuvette (if sealed) or by gentle swirling.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Data should be collected at regular intervals until the reaction is complete or has proceeded to a significant extent.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
To determine the order of the reaction, plot ln(Absorbance) vs. time for a first-order reaction and 1/Absorbance vs. time for a second-order reaction. The plot that yields a straight line indicates the order of the reaction with respect to the absorbing species. The pseudo-first-order rate constant (k_obs) can be obtained from the slope of the linear plot.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
To distinguish between the rates of cyclization and solvolysis, product analysis at various time points using techniques like GC-MS or NMR is required to determine the ratio of products formed. The individual rate constants can then be calculated from the observed overall rate constant and the product ratio.
-
Experimental Workflow
The following diagram illustrates the workflow for the kinetic analysis of this compound transformations.
References
A Comparative Guide to the Cyclization of 2-Bromohexa-1,5-dien-3-ol: A DFT Perspective on Reaction Mechanisms
For researchers, scientists, and drug development professionals, understanding the mechanistic intricacies of cyclization reactions is paramount for the rational design of synthetic routes toward complex molecules. This guide provides a comparative analysis of the reaction mechanism for the cyclization of 2-Bromohexa-1,5-dien-3-ol, a precursor to valuable cyclopentanol derivatives. Due to the limited availability of direct DFT studies on this specific substrate, this guide will compare a plausible base-catalyzed intramolecular SN2-type mechanism with a documented palladium-catalyzed oxidative cyclization of a closely related substrate, 1-bromohexa-1,5-dien-3-ols.
Introduction
The cyclization of functionalized hexadienes is a powerful strategy for the synthesis of five-membered carbocycles, a common motif in numerous natural products and pharmaceutical agents. This compound represents a versatile starting material for the construction of substituted cyclopentenols. The presence of a hydroxyl group, a vinyl bromide, and an additional olefinic bond allows for various competing and complementary reaction pathways. This guide explores two such pathways—a hypothetical base-catalyzed intramolecular nucleophilic substitution and a literature-documented palladium-catalyzed tandem oxidative cyclization—from a computational chemistry perspective.
Comparison of Reaction Pathways
The cyclization of this compound can be envisioned to proceed through distinct mechanisms, each leading to unique product profiles. Below, we compare a plausible base-catalyzed pathway with a palladium-catalyzed alternative.
| Feature | Base-Catalyzed Intramolecular SN2-type Cyclization | Palladium-Catalyzed Oxidative Cyclization |
| Catalyst/Reagent | Base (e.g., NaH, K2CO3) | Pd(OAc)2, PPh3, Na2CO3 |
| Proposed Intermediate | Alkoxide | π-allyl Palladium complex |
| Initial Step | Deprotonation of the hydroxyl group | Oxidative addition of Pd(0) to the C-Br bond |
| Key Transformation | Intramolecular nucleophilic attack of the alkoxide on the vinyl bromide | Intramolecular Heck-type cyclization (5-exo-trig) followed by oxidation |
| Expected Product | 2-vinylcyclopent-2-en-1-ol | Cyclopentenone derivatives[1] |
| Stereochemical Control | Dependent on the stereochemistry of the starting material and the SN2' or SN2 nature of the attack | Influenced by the coordination of the palladium catalyst and ligands |
Mechanistic Details and Energetics: A DFT-Informed View
While specific DFT data for the base-catalyzed cyclization of this compound is not available in the reviewed literature, we can infer the likely energetic landscape and key structures based on related systems. The palladium-catalyzed pathway, on the other hand, has been investigated for similar substrates, providing a basis for comparison.[1]
Base-Catalyzed Intramolecular Cyclization: A Plausible Pathway
In the presence of a base, the hydroxyl group of this compound is deprotonated to form an alkoxide. This nucleophilic alkoxide can then undergo an intramolecular 5-exo-trig cyclization. This type of cyclization is generally favored according to Baldwin's rules. The reaction would likely proceed through a transition state where the oxygen atom attacks the carbon bearing the bromine atom, displacing the bromide ion.
Plausible Base-Catalyzed Cyclization Pathway
Caption: Proposed pathway for base-catalyzed cyclization.
Palladium-Catalyzed Tandem Oxidative Cyclization
For the closely related 1-bromohexa-1,5-dien-3-ols, a palladium-catalyzed tandem oxidative cyclization has been reported to yield cyclopentenones.[1] The proposed mechanism involves an initial oxidative addition of a Pd(0) species to the carbon-bromine bond. This is followed by an intramolecular Heck cyclization onto the pendant alkene, forming a five-membered ring and a Pd(II)-alkyl intermediate. Subsequent β-hydride elimination and oxidation steps would lead to the final cyclopentenone product.
Palladium-Catalyzed Oxidative Cyclization Pathway
Caption: Documented pathway for a similar substrate.
Experimental and Computational Protocols
To rigorously investigate the reaction mechanism of this compound cyclization, a combined experimental and computational approach is recommended.
Experimental Protocol
-
Reaction Setup: The cyclization reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). The substrate, this compound, would be dissolved in a suitable solvent (e.g., THF, DMF).
-
Reagent Addition: For the base-catalyzed reaction, a chosen base (e.g., NaH) would be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). For the palladium-catalyzed reaction, the palladium precursor (e.g., Pd(OAc)2), ligand (e.g., PPh3), and base (e.g., Na2CO3) would be added to the solution of the substrate.
-
Monitoring and Analysis: The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Product Isolation and Characterization: Upon completion, the reaction would be quenched, and the product extracted. The isolated product should be purified by column chromatography and characterized by NMR (1H, 13C), IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Computational Protocol (DFT)
-
Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology: The B3LYP or M06-2X density functionals are commonly used for such mechanistic studies. A basis set such as 6-31+G(d,p) for non-metal atoms and an appropriate effective core potential (ECP) basis set (e.g., LANL2DZ) for palladium should be employed.
-
Geometry Optimization: The geometries of the reactant, intermediates, transition states, and products should be fully optimized.
-
Frequency Calculations: Vibrational frequency calculations should be performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Effects: The influence of the solvent can be modeled using a polarizable continuum model (PCM).
-
Energy Profile: The relative Gibbs free energies of all species along the reaction coordinate should be calculated to construct the reaction energy profile and identify the rate-determining step.
DFT Workflow
Caption: A typical DFT workflow for mechanistic studies.
Conclusion
The cyclization of this compound offers a rich landscape for mechanistic investigation. While a base-catalyzed intramolecular SN2-type reaction represents a plausible and direct route to cyclopentenol derivatives, alternative pathways, such as the palladium-catalyzed oxidative cyclization observed for similar substrates, provide access to different product classes, namely cyclopentenones. A thorough understanding of the competing reaction mechanisms, supported by rigorous DFT calculations and experimental validation, is crucial for controlling the selectivity and outcome of this important transformation. The protocols and comparative analysis presented here serve as a foundational guide for researchers aiming to exploit the synthetic potential of this versatile substrate.
References
Safety Operating Guide
Proper Disposal of 2-Bromohexa-1,5-dien-3-ol: A Guide for Laboratory Professionals
For immediate reference, treat 2-Bromohexa-1,5-dien-3-ol as a halogenated organic hazardous waste. Segregate from other waste streams and dispose of through a licensed hazardous waste disposal facility.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to protect the environment. This compound, a brominated unsaturated alcohol, possesses chemical properties that necessitate careful handling and disposal as hazardous waste. This guide provides detailed procedures for its safe management and disposal in a laboratory setting.
Hazard Profile and Disposal Considerations
The disposal protocol for this compound is dictated by its chemical nature as both a brominated organic compound and an unsaturated alcohol. Brominated organic compounds are often categorized as hazardous waste due to their potential for environmental persistence and toxicity.[1][2] Unsaturated alcohols may exhibit reactivity and flammability hazards.[3][4][5]
| Hazard Classification | Disposal Consideration | Regulatory Guideline |
| Halogenated Organic Compound | Must be segregated as halogenated organic waste.[6] | Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[2] |
| Flammable Liquid (potential) | Keep away from ignition sources. Store in a cool, well-ventilated area.[7] | Follow guidelines for flammable liquid waste disposal. |
| Environmental Hazard (potential) | Avoid release to the environment. Do not dispose of down the drain.[8] | EPA regulations on hazardous waste disposal. |
| Toxicity (potential) | Handle with appropriate Personal Protective Equipment (PPE).[9][10] | Refer to the specific Safety Data Sheet (SDS) for detailed toxicological information. |
Experimental Protocols: Step-by-Step Disposal Procedure
The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear chemical splash goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable for handling organic compounds).[3][9]
-
All handling of the waste should be conducted in a well-ventilated area or a chemical fume hood.[4]
2. Waste Segregation and Collection:
-
Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[6]
-
Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or solid waste.[6]
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[11]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Indicate the approximate volume or mass of the waste in the container.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is cool, dry, and away from heat sources, open flames, and incompatible materials.[7]
5. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
The primary method for the disposal of brominated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[1] This process is designed to destroy the organic molecule and capture any harmful byproducts.[1]
6. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal as halogenated organic waste.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. idealresponse.co.uk [idealresponse.co.uk]
- 2. epa.gov [epa.gov]
- 3. methanol.org [methanol.org]
- 4. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 5. xylemtech.com [xylemtech.com]
- 6. bucknell.edu [bucknell.edu]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. csub.edu [csub.edu]
- 10. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 2-Bromohexa-1,5-dien-3-OL
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromohexa-1,5-dien-3-OL was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally related bromo-alcohols and should be used as a precautionary guide. Researchers must consult the supplier-specific SDS upon acquisition of this chemical and adhere to all institutional safety protocols.
This document provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance is based on the known hazards of similar chemical compounds.
Immediate Safety and Hazard Summary
Based on analogous compounds, this compound is anticipated to be a hazardous substance. Key potential hazards include:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[1][2]
-
Respiratory Tract Irritation: Vapors or mists may cause respiratory irritation.[1]
-
Toxicity: May be toxic if swallowed, inhaled, or absorbed through the skin.[3]
-
Flammability: The presence of double bonds and a hydroxyl group suggests potential flammability.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. Closed-toe shoes. | To prevent skin contact, which may cause irritation or toxic effects.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of potentially toxic and irritating vapors.[1][4] |
Operational and Handling Plan
1. Engineering Controls:
- All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
- An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
2. Handling Protocol:
- Pre-Use:
- Read and understand the supplier's SDS thoroughly.
- Ensure all required PPE is available and in good condition.
- Prepare all necessary equipment and reagents before handling the chemical.
- During Use:
- Avoid direct contact with skin and eyes.[2]
- Avoid breathing vapors or mists.[1]
- Keep the container tightly closed when not in use.[1]
- Use the smallest practical quantities for the experiment.
- Grounding of containers and receiving equipment may be necessary if the compound is flammable.
- Post-Use:
- Wash hands thoroughly with soap and water after handling.
- Decontaminate all work surfaces.
- Properly label and store any remaining material.
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for disposal. Ventilate the area. |
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in a designated, labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
